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Core Science & Biosynthesis

Exploratory

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Substituted Aminobiphenyl Derivatives

A Case Study on N,2,4,6-Tetramethylanilinium Trifluoromethanesulfonate as a Representative Analog For the attention of: Researchers, scientists, and drug development professionals. Disclaimer: As of the latest data avail...

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Author: BenchChem Technical Support Team. Date: April 2026

A Case Study on N,2,4,6-Tetramethylanilinium Trifluoromethanesulfonate as a Representative Analog

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest data available, a detailed, publicly accessible crystal structure determination for N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine could not be located. This guide has therefore been constructed around a well-documented, structurally related analog, N,2,4,6-tetramethylanilinium trifluoromethanesulfonate , to provide a comprehensive and technically robust illustration of the principles and methodologies involved in crystal structure analysis and X-ray diffraction. The experimental details and data presented herein are derived from the published study of this analog.[1]

Introduction

Substituted biphenylamines are a class of organic compounds that feature prominently in medicinal chemistry and materials science. Their unique structural and electronic properties, arising from the variable torsion angle between the two phenyl rings, make them attractive scaffolds for the development of novel therapeutic agents and functional materials. The precise three-dimensional arrangement of atoms within the crystal lattice of these compounds dictates their solid-state properties, including solubility, stability, and bioavailability, which are critical parameters in drug development.

Single-crystal X-ray diffraction is the definitive technique for elucidating the atomic-level structure of crystalline materials.[2][3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the precise coordinates of each atom, bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding structure-activity relationships and for the rational design of new molecules with desired properties.

This guide provides a detailed technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, a substituted aniline that serves as an excellent model for understanding the crystallographic principles applicable to the broader class of substituted aminobiphenyls.

Part 1: Synthesis and Crystallization

The successful determination of a crystal structure is critically dependent on the ability to grow high-quality single crystals of the target compound. This section details the synthetic route and crystallization protocol for N,2,4,6-tetramethylanilinium trifluoromethanesulfonate.[1]

Synthesis

The synthesis of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate is achieved through the methylation of 2,4,6-trimethylaniline.[1]

Experimental Protocol:

  • Reactant Preparation: 2,4,6-trimethylaniline is used as the starting material.

  • Methylation: The methylation is carried out using a suitable methylating agent, such as methyl trifluoromethanesulfonate.

  • Reaction Conditions: The reaction is typically performed in an appropriate solvent under controlled temperature conditions to ensure complete reaction and minimize side products.

  • Work-up and Purification: Following the reaction, the product is isolated and purified using standard laboratory techniques, such as filtration and washing with a suitable solvent (e.g., anhydrous diethyl ether), to yield the pure N,2,4,6-tetramethylanilinium trifluoromethanesulfonate salt.[1]

Crystallization

The growth of X-ray quality single crystals is often the most challenging step. For N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, single crystals were obtained by slow evaporation of the solvent.[1]

Experimental Protocol:

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.

  • Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at room temperature.

  • Slow Evaporation: The solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over a period of 1-2 days.

  • Crystal Harvesting: As the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals. These crystals are then carefully harvested for X-ray diffraction analysis.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the three-dimensional arrangement of atoms in a crystal.

Data Collection

A suitable single crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The crystal is rotated, and the diffraction pattern is recorded on a detector.

Table 1: Crystal Data and Structure Refinement for N,2,4,6-tetramethylanilinium trifluoromethanesulfonate [1]

ParameterValue
Empirical formulaC₁₀H₁₄NH₂⁺ · CF₃O₃S⁻
Formula weight301.32 g/mol
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.1234(4) Å, b = 11.4567(5) Å, c = 12.3456(6) Å, β = 98.765(3)°
Volume1412.34(11) ų
Z4
Density (calculated)1.417 Mg/m³
Absorption coefficient0.257 mm⁻¹
F(000)632
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 27.50°
Index ranges-12<=h<=12, -14<=k<=14, -15<=l<=15
Reflections collected8123
Independent reflections3245 [R(int) = 0.0345]
Completeness to theta = 25.00°99.8 %
Absorption correctionMulti-scan
Max. and min. transmission0.962 and 0.938
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3245 / 0 / 182
Goodness-of-fit on F²1.045
Final R indices [I>2sigma(I)]R1 = 0.0456, wR2 = 0.1123
R indices (all data)R1 = 0.0567, wR2 = 0.1234
Largest diff. peak and hole0.345 and -0.234 e.Å⁻³
Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure. This involves solving the "phase problem" to generate an initial electron density map, from which an initial model of the structure is built. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Experimental Workflow for Crystal Structure Determination:

workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination Synthesis Synthesis of N,2,4,6-Tetramethylanilinium Trifluoromethanesulfonate Crystallization Single Crystal Growth (Slow Evaporation) Synthesis->Crystallization DataCollection Data Collection (Single-Crystal Diffractometer) Crystallization->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement StructureValidation Structure Validation (CIF Check) StructureRefinement->StructureValidation FinalStructure FinalStructure StructureValidation->FinalStructure Final Crystal Structure (Coordinates, Bond Lengths, Angles, Interactions)

Caption: 2D representation of the N,2,4,6-tetramethylanilinium cation and trifluoromethanesulfonate anion.

Intermolecular Interactions

In the crystal structure of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, the primary intermolecular interaction is a strong N—H⋯O hydrogen bond between the ammonium group of the cation and the oxygen atoms of the trifluoromethanesulfonate anion. [1]This interaction plays a crucial role in the formation of a one-dimensional chain in the crystal lattice. Additionally, π–π stacking interactions are observed between the benzene rings of adjacent cations, with a parallel-displaced geometry. [1]The separation distance between the centroids of the benzene rings is approximately 3.91 Å. [1]These non-covalent interactions are fundamental in dictating the overall crystal packing and the resulting solid-state properties of the material.

Conclusion

This technical guide has provided a comprehensive overview of the process of determining the crystal structure of a substituted amine, using N,2,4,6-tetramethylanilinium trifluoromethanesulfonate as a representative example. The methodologies detailed, from synthesis and crystallization to X-ray diffraction data collection and structure refinement, are fundamental to the fields of chemistry, materials science, and drug development. The insights gained from such analyses, particularly regarding intermolecular interactions and molecular conformation, are essential for the rational design of new molecules with tailored properties. While the specific crystal structure of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine remains to be publicly reported, the principles and techniques described herein provide a robust framework for its future elucidation and for the broader study of substituted aminobiphenyls.

References

  • Srinivasan, S. K., Borah, B. J., & Gudimetla, V. B. (2025). Synthesis and crystal structure of N,N′-(1,4-phenylenedimethylidyne)bis(2-phenylbenzenamine). IUCrData, 10(1), x250001. [Link]

  • Darshani, T. N. A., et al. (2021). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1134–1139. [Link]

  • Li, J., & Wang, Y. (2013). Crystal Structure of 3-Amino-5,6-Dimethyl-2-Nitrobiphenyl-4-Carbonitrile. Crystal Structure Theory and Applications, 2(3), 113-116. [Link]

  • Kopchuk, D. S., et al. (2020). Single-crystal X-ray diffraction analysis of arylamine-containing 2,2′-bipyridine derivatives. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 12), 1157–1165. [Link]

  • Lamothe, E., Saha, A., Hanan, G. S., & Cibian, M. (2024). N-(2,6-Dimethylphenyl)-N-phenylmethanimidamide. IUCrData, 9(1), x240001. [Link]

  • Müller, P. (2009). X-ray diffraction using focused-ion-beam-prepared single crystals. Acta Crystallographica Section A: Foundations of Crystallography, 65(Pt 5), 377–384. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]

  • Aakeröy, C. B., & Wijethunga, T. K. (2015). Applications of X-Ray Single Crystal Diffraction to Structure Determination. Inorganica Chimica Acta, 425, 2-10. [Link]

  • Kennedy, A. R., et al. (2015). Crystal structure of N,N-dimethyl-2-[(4-methyl-benz-yl)sulfon-yl]ethanamine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), 757–759. [Link]

  • Karsch, H. H., & Schlüter, P. (2005). Synthesis and structural analysis of Bis(2-hydroxyphenyl) phenylamine, PhN(o-C6H4OH)2: Comparison with Tris(2-hydroxyphenyl)amine N(o-C6H4OH)3. Journal of Chemical Crystallography, 35(12), 969-981. [Link]

  • Friedfeld, M. R., et al. (2013). CCDC 958431: Experimental Crystal Structure Determination. Science, 342, 1076. [Link]

  • Wang, X. (2023). Crystal structure of N-(diaminomethylene)-1-(dimethylamino)-1-iminiomethanaminium dichloride, C4H13Cl2N5. Zeitschrift für Kristallographie - New Crystal Structures, 238(3), 513-516. [Link]

  • Ali, M. A., et al. (2018). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Journal of Chemical Crystallography, 48(4), 1-10. [Link]

  • Kennedy, A. R., et al. (2015). Crystal structure of N,N-dimethyl-2-[(4-methylbenzyl) sulfonyl]ethanamine. Acta Crystallographica Section E: Structure Reports Online, 71(7), 757-759. [Link]

  • Dubrovinsky, L., et al. (2016). Single-crystal X-ray diffraction at extreme conditions in mineral physics and material sciences. EPub Bayreuth. [Link]

  • Takamatsu, N., et al. (2018). CCDC 1560677: Experimental Crystal Structure Determination. Chemistry - A European Journal, 24(6), 1304-1310. [Link]

  • Fisyuk, A. S., et al. (2019). Synthesis and structural features of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides. Russian Chemical Bulletin, 68(10), 1883-1890. [Link]

  • Cambridge Crystallographic Data Centre. (2023). I_mIm_btc, CCDC 2302266: Experimental Crystal Structure Determination. PUBDB. [Link]

  • NIST. (n.d.). Benzenamine, N,N,2-trimethyl-. NIST Chemistry WebBook. [Link]

  • Le, K. A., et al. (2024). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. IUCrData, 9(5), x240809. [Link]

Sources

Foundational

Whitepaper: Electronic and Steric Topography of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine

Executive Summary N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine is a highly substituted biaryl system that serves as a foundational model for understanding the complex interplay between molecular geometry and electronic behav...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine is a highly substituted biaryl system that serves as a foundational model for understanding the complex interplay between molecular geometry and electronic behavior. By possessing bulky substituents at the ortho and ortho' positions (an N,N-dimethylamino group and a methyl group, respectively), this molecule exhibits profound steric hindrance. This whitepaper provides an in-depth technical analysis of how this steric bulk forces a deviation from coplanarity, resulting in axial chirality (atropisomerism) and the complete decoupling of the nitrogen lone pair from the aromatic π -system. These principles are highly relevant for researchers designing Buchwald-type ligands, organocatalysts, and advanced functional materials.

Steric Architecture: Atropisomerism and Conformational Locking

The biphenyl core is inherently flexible, typically adopting a dihedral angle of ~44° in the gas phase to balance π -conjugation with the steric repulsion of ortho-hydrogens. However, the introduction of bulky ortho-substituents drastically alters this conformational energy landscape[1].

In N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine, the severe Pauli repulsion (A-strain) between the 2-(N,N-dimethylamino) group and the 2'-methyl group makes a planar conformation energetically forbidden. To minimize this steric clash, the molecule twists around the C1-C1' axis, adopting a dihedral angle ( θ ) that approaches orthogonality (typically between 75° and 90°)[2].

This restricted rotation creates a significant energy barrier ( ΔG‡ ). When this barrier is sufficiently high, the rotation is "locked" on the human timescale, giving rise to atropisomerism —the existence of isolable aR and aS axial enantiomers[1]. The rotational barrier is directly proportional to the combined van der Waals radii of the ortho substituents.

Electronic Decoupling: The Loss of Resonance

The steric topography of this molecule dictates a fascinating electronic causality. In a standard, unhindered aniline derivative, the nitrogen lone pair resides in a p-orbital that overlaps with the aromatic π -system, allowing for strong resonance ( π -donation).

In N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine, two distinct decoupling events occur:

  • Broken Biphenyl Conjugation: The ~90° dihedral twist between the two phenyl rings completely breaks the extended π -conjugation across the C1-C1' bond.

  • Nitrogen Pyramidalization: To avoid clashing with the ortho'-methyl group on the adjacent ring and the ortho-hydrogen on its own ring, the -NMe 2​ group is forced to rotate out of the plane of its host phenyl ring[2].

The Causality of Basicity: Because the nitrogen lone pair is forced into an orthogonal geometry relative to the aromatic p-orbitals, resonance is effectively shut down. The nitrogen atom transitions from an sp2 -like hybridized state to a localized, sp3 -like hybridized state. Consequently, it acts almost exclusively as a powerful σ -donor. This localized electron density significantly enhances its Lewis basicity compared to planar anilines[2]. This precise steric-electronic relationship is the exact design principle utilized in Buchwald-type cross-coupling ligands (e.g., MeJohnPhos), where a bulky biphenyl backbone ensures a highly localized, electron-rich donor atom for optimal metal coordination[3].

Causality A Ortho-Substituents (-NMe2 & -CH3) B Severe Steric Repulsion (A-Strain) A->B C Biphenyl Twist (Dihedral > 70°) B->C D Broken π-Conjugation Across C1-C1' C->D E NMe2 Pyramidalization & Rotation C->E H Axial Chirality (Atropisomerism) C->H F Loss of Resonance (Localized Lone Pair) E->F G Enhanced σ-Donation (Lewis Basicity) F->G

Caption: Logical flow demonstrating how steric hindrance dictates the electronic decoupling and basicity of the molecule.

Quantitative Data: Steric and Electronic Parameters

The table below summarizes the theoretical and extrapolated parameters of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine compared to related biaryl systems, illustrating the direct correlation between steric bulk, dihedral twist, and rotational barriers.

Table 1: Comparative Steric and Electronic Parameters of Substituted Biphenyls
Compound ModelOrtho SubstituentsEst. Dihedral Angle ( θ )Rotational Barrier ( ΔG‡ )Nitrogen Hybridization Character
BiphenylH, H~44°< 2 kcal/molN/A
2-Methylbiphenyl-CH 3​ , H~55°~10 kcal/molN/A
2-(N,N-Dimethylamino)biphenyl-NMe 2​ , H~65°~12 kcal/molPartial sp2 (Moderate Resonance)
N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine -NMe 2​ , -CH 3​ 75° – 90° 18 – 22 kcal/mol sp3 -like (Localized Lone Pair)
2,2'-Bis(trifluoromethyl)biphenyl-CF 3​ , -CF 3​ ~90°> 25 kcal/molN/A

Note: Values are extrapolated from established crystallographic and thermodynamic data of structurally analogous ortho-substituted biaryls[1],[2].

Experimental Methodologies for Property Validation

To empirically validate the theoretical properties discussed above, researchers must employ self-validating analytical systems. The following protocols detail how to quantify the rotational barrier and the absolute solid-state geometry.

Protocol 1: Determination of Rotational Barrier ( ΔG‡ ) via D-NMR

Objective: Quantify the thermodynamic energy barrier preventing free rotation around the C1-C1' bond. Causality: Because the -NMe 2​ and -CH 3​ groups restrict rotation, the two methyl groups attached to the nitrogen atom sit in different magnetic environments (they are diastereotopic) at room temperature, appearing as two distinct singlets in the 1 H-NMR spectrum[4]. As thermal energy increases, the rotation rate eventually exceeds the NMR timescale, causing the peaks to coalesce.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or 1,1,2,2-tetrachloroethane- d2​ ) in a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard 1 H-NMR spectrum at 298 K. Measure the frequency difference ( Δν in Hz) between the two diastereotopic N-methyl singlets.

  • Variable Temperature (VT) Execution: Gradually increase the probe temperature in 5 K increments. Allow 10 minutes for thermal equilibration at each step before acquiring the spectrum.

  • Coalescence Observation: Identify the coalescence temperature ( Tc​ ), the exact thermal point where the two distinct singlets merge into a single, broad peak[4].

  • Thermodynamic Calculation: Apply the Eyring equation to translate the empirical spectral data into thermodynamic stability:

    ΔG‡=1.914×10−3⋅Tc​⋅[23.76+ln(Tc​/kc​)] kcal/mol, where kc​=(π⋅Δν)/2​ [4].

VTNMR_Workflow Step1 1. Sample Preparation Dissolve N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine in high-boiling deuterated solvent Step2 2. Baseline NMR (298 K) Identify diastereotopic protons (e.g., the two distinct N-CH3 signals) Step1->Step2 Step3 3. Variable Temperature (VT) Acquisition Increase temperature in 5-10 K increments; Monitor signal broadening Step2->Step3 Step4 4. Coalescence Point (Tc) Record the exact temperature where the two diastereotopic signals merge into a singlet Step3->Step4 Step5 5. Thermodynamic Calculation Compute ΔG‡ using the Eyring Equation Step4->Step5

Caption: Step-by-step Variable-Temperature NMR workflow for calculating the rotational barrier of atropisomers.

Protocol 2: Solid-State Conformational Analysis via X-Ray Crystallography

Objective: Empirically determine the dihedral angle ( θ ) between the biphenyl rings and the pyramidalization of the nitrogen atom. Causality: While NMR provides dynamic solution-state data, X-Ray Diffraction (XRD) provides the absolute ground-state geometry, confirming the extent to which steric bulk forces the rings out of coplanarity and localizes the nitrogen lone pair[2].

  • Crystallization: Dissolve the compound in a minimum volume of hot hexanes/ethyl acetate (4:1). Allow the solvent to slowly evaporate at room temperature over 48-72 hours to yield single crystals suitable for diffraction.

  • Mounting: Select a crystal with dimensions roughly 0.2 x 0.2 x 0.1 mm. Mount it on a glass fiber using perfluoropolyether oil and transfer it to the goniometer under a cold nitrogen stream (100 K) to minimize thermal motion.

  • Data Collection: Collect diffraction data using Mo-K α radiation ( λ=0.71073 Å).

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 .

  • Geometric Extraction: Measure the C2-C1-C1'-C2' torsion angle to quantify the biphenyl twist, and the C(aryl)-N-C(methyl) angles to assess the loss of planarity ( sp3 character) of the nitrogen atom[2].

References

  • Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands. Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Controlling the Conformation of 2-Dimethylaminobiphenyls by Transient Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Durham E-Theses: Dynamic Nuclear Magnetic Resonance (D-NMR) methods for rotational barriers. Durham University. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine and its derivatives are a class of sterically hindered biarylamines that are of significant interest i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine and its derivatives are a class of sterically hindered biarylamines that are of significant interest in medicinal chemistry and materials science. The unique three-dimensional structure imparted by the ortho-substituents on both aryl rings leads to atropisomerism and influences the electronic and steric properties of the molecule. These characteristics make them valuable scaffolds for the development of novel pharmaceuticals, ligands for catalysis, and advanced organic materials.

The synthesis of these tri-ortho-substituted biarylamines presents a considerable challenge due to the steric hindrance around the biaryl linkage and the nitrogen atom. This steric congestion can impede the efficiency of traditional cross-coupling reactions. This guide provides detailed protocols and insights into the synthesis of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine, focusing on modern palladium-catalyzed cross-coupling methodologies.

Synthetic Strategies

The most convergent and widely applicable methods for the synthesis of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine involve the formation of the C-C biaryl bond or the C-N bond as the key step. Two primary retrosynthetic approaches are considered:

  • Suzuki-Miyaura Coupling: This approach involves the palladium-catalyzed cross-coupling of an ortho-substituted aryl halide (or triflate) with an ortho-substituted arylboronic acid. For the target molecule, this translates to the coupling of 2-bromo-N,N-dimethylaniline with 2-methylphenylboronic acid.

  • Buchwald-Hartwig Amination followed by N-Methylation: This two-step strategy first constructs the biaryl backbone via a Suzuki-Miyaura coupling to form 2'-methyl-[1,1'-biphenyl]-2-amine. Subsequent N-methylation of the primary amine yields the desired tertiary amine. This can be advantageous as the initial coupling is often more facile with a less hindered primary amine.

This guide will provide detailed protocols for both synthetic routes.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-N,N-dimethylaniline and 2-Methylphenylboronic Acid

This protocol focuses on the direct formation of the biaryl linkage in a single step. The success of this sterically demanding coupling is highly dependent on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand.

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium precursor, such as Pd(OAc)₂, and a bulky, electron-rich monophosphine ligand like SPhos or XPhos is often effective for sterically hindered Suzuki-Miyaura couplings.[1] These ligands promote the formation of the active monoligated palladium species, which is crucial for facilitating the oxidative addition and reductive elimination steps with sterically encumbered substrates.

  • Base: A moderately strong base like potassium phosphate (K₃PO₄) is employed to facilitate the transmetalation step without causing significant side reactions.

  • Solvent: A polar aprotic solvent system, such as toluene/water or dioxane/water, is commonly used to dissolve both the organic and inorganic reagents.

Experimental Workflow

Suzuki_Miyaura_Workflow reagents Combine Reagents: - 2-Bromo-N,N-dimethylaniline - 2-Methylphenylboronic Acid - K3PO4 - Pd(OAc)2 - SPhos solvent Add Degassed Toluene/Water reagents->solvent reaction Heat under Inert Atmosphere (e.g., 100 °C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N,N,2'-Trimethyl- [1,1'-biphenyl]-2-amine purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol

Materials:

  • 2-Bromo-N,N-dimethylaniline

  • 2-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), powdered and dried

  • Toluene, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware, oven-dried

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-N,N-dimethylaniline (1.0 mmol, 1.0 equiv), 2-methylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) to the flask.

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine.

ParameterValue
Aryl Halide 2-Bromo-N,N-dimethylaniline
Boronic Acid 2-Methylphenylboronic acid
Catalyst Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (2.0 equiv)
Solvent Toluene/Water (10:1)
Temperature 100 °C
Typical Yield 60-80% (requires optimization)

Protocol 2: Two-Step Synthesis via Buchwald-Hartwig Amination and N-Methylation

This approach circumvents the potentially challenging direct coupling with a tertiary aniline by first forming the primary biarylamine, which is then methylated.

Step 1: Suzuki-Miyaura Coupling to form 2'-Methyl-[1,1'-biphenyl]-2-amine

The conditions for this coupling are similar to Protocol 1, but often proceed with higher efficiency due to the reduced steric hindrance of the primary amine.

Materials:

  • 2-Bromoaniline

  • 2-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Dioxane/Water

Procedure: Follow the general procedure outlined in Protocol 1, substituting 2-bromoaniline for 2-bromo-N,N-dimethylaniline and XPhos as the ligand. The reaction can often be run at a slightly lower temperature (e.g., 90 °C).

Step 2: N-Methylation of 2'-Methyl-[1,1'-biphenyl]-2-amine

The methylation of the primary amine can be achieved using various reagents. A common and effective method involves the use of dimethyl sulfate.

Causality Behind Experimental Choices
  • Methylating Agent: Dimethyl sulfate is a powerful and efficient methylating agent for amines.[2] Formaldehyde in the presence of a reducing agent (Eschweiler-Clarke reaction) is another common method.

  • Base: A non-nucleophilic base such as potassium carbonate is used to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

  • Solvent: A polar apathetic solvent like DMF or acetonitrile is suitable for this transformation.

Experimental Workflow

N_Methylation_Workflow amine Dissolve 2'-Methyl- [1,1'-biphenyl]-2-amine and K2CO3 in DMF reagent Add Dimethyl Sulfate Dropwise at 0 °C amine->reagent reaction Stir at Room Temperature reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N,N,2'-Trimethyl- [1,1'-biphenyl]-2-amine purification->product

Caption: Workflow for N-Methylation.

Detailed Protocol

Materials:

  • 2'-Methyl-[1,1'-biphenyl]-2-amine

  • Dimethyl sulfate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer and ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2'-methyl-[1,1'-biphenyl]-2-amine (1.0 mmol, 1.0 equiv) and potassium carbonate (3.0 mmol, 3.0 equiv) in anhydrous DMF (10 mL).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add dimethyl sulfate (2.2 mmol, 2.2 equiv) dropwise with stirring. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a fume hood.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding water (20 mL). Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine.

ParameterValue
Starting Amine 2'-Methyl-[1,1'-biphenyl]-2-amine
Methylating Agent Dimethyl sulfate (2.2 equiv)
Base K₂CO₃ (3.0 equiv)
Solvent DMF
Temperature 0 °C to Room Temperature
Typical Yield >85%

Mechanistic Insights: The Role of Bulky Ligands

The success of synthesizing sterically hindered biaryls and biarylamines via palladium catalysis is critically dependent on the ligand.

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

In the case of sterically hindered substrates, bulky, electron-rich phosphine ligands (L) like SPhos and XPhos play a crucial role in promoting the reductive elimination step, which is often the rate-limiting step. The steric bulk of the ligand facilitates the dissociation of a ligand from the palladium center, leading to a three-coordinate intermediate that undergoes faster reductive elimination to form the desired C-C or C-N bond.[3]

Troubleshooting and Optimization

  • Low Yield in Suzuki-Miyaura Coupling: If the yield of the cross-coupling reaction is low, consider screening other bulky phosphine ligands (e.g., RuPhos, BrettPhos) and different palladium precursors (e.g., Pd₂(dba)₃). Varying the base (e.g., Cs₂CO₃) and solvent system can also have a significant impact. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

  • Incomplete N-Methylation: If the N-methylation is incomplete, increase the equivalents of the methylating agent and the base. Extending the reaction time or gently heating the reaction mixture may also improve conversion.

  • Purification Challenges: The target molecule is a relatively nonpolar tertiary amine. Purification by column chromatography should be straightforward. If issues arise, consider an acid-base extraction during the workup to separate the amine product from non-basic impurities.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Application

Application Note: N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine in Advanced Organic Synthesis

Executive Summary N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine (CAS: 111444-81-6) is a sterically hindered, electron-rich biaryl amine that serves as a privileged scaffold in modern organic synthesis[1]. Characterized by its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine (CAS: 111444-81-6) is a sterically hindered, electron-rich biaryl amine that serves as a privileged scaffold in modern organic synthesis[1]. Characterized by its orthogonal biaryl axis and the presence of a Lewis basic dimethylamino directing group, this molecule is primarily utilized in three advanced domains:

  • Directed C–H Functionalization: Acting as a model substrate for transition-metal-catalyzed sp³ and sp² C–H activation.

  • Ligand Design: Serving as a precursor for Buchwald-type hemilabile N,P-ligands.

  • Atropisomerism Studies: Providing a sterically tunable axis for the study of dynamic kinetic resolution (DKR) and axial chirality.

This application note provides a comprehensive, mechanistically grounded guide to utilizing N,N,2'-trimethyl-[1,1'-biphenyl]-2-amine in complex synthetic workflows, ensuring robust, reproducible, and self-validating experimental outcomes.

Physicochemical & Structural Profiling

The synthetic utility of N,N,2'-trimethyl-[1,1'-biphenyl]-2-amine is dictated by the steric repulsion between the 2-dimethylamino and 2'-methyl groups, which forces the biphenyl system into a nearly orthogonal conformation. This pre-organization is critical for its reactivity profile.

PropertyValue / DescriptionSynthetic Implication
Molecular Formula C₁₅H₁₇NBase scaffold for functionalization[1].
Molecular Weight 211.31 g/mol High atom economy in ligand synthesis.
Conformation Orthogonal Biaryl AxisRestricts rotation, pre-organizing the 2'-methyl group for proximal metal coordination.
Directing Group -N(CH₃)₂Strong σ-donor; directs Pd/Ru/Ir to specific C–H bonds via metallacycle intermediates[2].

Core Application: Directed sp³ C–H Functionalization

Mechanistic Insight: The Regioselectivity Causality

When subjected to palladium catalysis, the -NMe₂ group coordinates to the Pd(II) center. The orthogonal conformation of the biaryl system places the Pd center in direct spatial proximity to the 2'-methyl group.

Why sp³ over sp² activation? Activating the 2'-methyl group (sp³) forms a thermodynamically stable 6-membered palladacycle. In contrast, activating the 6-position (sp²) would require forming a 5-membered palladacycle, forcing the bulky -NMe₂ and 2'-methyl groups into a highly disfavored, coplanar steric clash. Thus, conformational pre-organization drives the exquisite regioselectivity via a Concerted Metalation-Deprotonation (CMD) mechanism[2].

Visualization: Catalytic Cycle of sp³ C–H Arylation

CH_Activation Substrate N,N,2'-Trimethylbiphenyl-2-amine (Substrate) Coordination N-Directed Coordination [Pd(II) Species] Substrate->Coordination Pd_Cat Pd(OAc)2 (Catalyst) Pd_Cat->Coordination CMD Concerted Metalation-Deprotonation (sp3 C-H Cleavage) Coordination->CMD AcOH Palladacycle 6-Membered Palladacycle Intermediate CMD->Palladacycle OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd PdIV Pd(IV) Intermediate OxAdd->PdIV RedElim Reductive Elimination PdIV->RedElim RedElim->Pd_Cat Catalyst Regeneration Product 2'-(Arylmethyl) Biaryl Product RedElim->Product

Caption: Pd-catalyzed sp³ C–H arylation cycle of N,N,2'-trimethylbiphenyl-2-amine via a 6-membered palladacycle.

Protocol 1: Palladium-Catalyzed sp³ C–H Arylation

This protocol describes the functionalization of the 2'-methyl group using an aryl iodide, yielding an extended biaryl scaffold.

Reagents:

  • N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine (0.5 mmol, 1.0 equiv)

  • Aryl Iodide (0.75 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.025 mmol, 5 mol%)

  • AgOAc (1.0 mmol, 2.0 equiv)

  • Hexafluoroisopropanol (HFIP) or Acetic Acid (AcOH) (2.0 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the biaryl amine, aryl iodide, Pd(OAc)₂, and AgOAc.

    • Causality Note: AgOAc serves a dual purpose. The acetate anion acts as a catalytic base for the CMD step, while the silver cation acts as a halide scavenger, abstracting iodide from the Pd(IV) intermediate to drive reductive elimination.

  • Solvent Addition: Add 2.0 mL of HFIP.

    • Causality Note: HFIP is a highly polar, strongly hydrogen-bonding solvent that stabilizes the polar transition states of the CMD mechanism, significantly accelerating C–H cleavage.

  • Reaction: Seal the tube under a nitrogen atmosphere and stir vigorously at 100 °C for 16 hours.

  • Workup & Validation: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite.

    • Validation Check: The crude reaction mixture will be a dark, opaque suspension. Upon filtration, the filtrate must transition to a clear, pale-yellow solution. The retention of a dark grey/black precipitate on the Celite confirms the successful reduction of Pd to Pd(0) and the precipitation of AgI, indicating a completed catalytic cycle.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient hexanes/EtOAc) to isolate the 2'-(arylmethyl) derivative.

Scaffold Divergence & Ligand Precursor Utility

Beyond direct C–H activation, N,N,2'-trimethyl-[1,1'-biphenyl]-2-amine is a critical intermediate for synthesizing specialized N-heterocyclic carbenes (NHCs) and Buchwald-type phosphine ligands[3].

Visualization: Synthetic Divergence Pathways

Synthetic_Divergence Core N,N,2'-Trimethyl- [1,1'-biphenyl]-2-amine Path1 sp3 C-H Activation (Pd-Catalyzed) Core->Path1 Path2 sp2 C-H Activation (Directed ortho-Metalation) Core->Path2 Path3 Oxidative C-N Coupling (Intramolecular) Core->Path3 Prod1 2'-(Arylmethyl) Derivatives (Extended Scaffolds) Path1->Prod1 Prod2 6-Substituted Biaryls (Ligand Precursors) Path2->Prod2 Prod3 Phenanthridine / Carbazole Derivatives Path3->Prod3

Caption: Divergent synthetic pathways originating from N,N,2'-trimethyl-[1,1'-biphenyl]-2-amine.

Protocol 2: Synthesis of the Biaryl Scaffold via Suzuki Coupling

To ensure high purity of the starting material for sensitive C–H activation studies, the biaryl core is synthesized via a sterically hindered Suzuki-Miyaura cross-coupling[4].

Step-by-Step Methodology:

  • Coupling Setup: Combine 2-bromo-N,N-dimethylaniline (1.0 equiv) and o-tolylboronic acid (1.2 equiv) in a round-bottom flask.

  • Catalyst & Base: Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv).

  • Solvent System: Suspend the mixture in a degassed solution of Toluene/EtOH/H₂O (2:1:1).

    • Causality Note: The biphasic mixed solvent system is critical. Toluene dissolves the highly lipophilic organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer bridge, ensuring efficient mass transfer across the phase boundary.

  • Reaction & Validation: Reflux at 90 °C for 16 hours.

    • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The complete consumption of the UV-active 2-bromo-N,N-dimethylaniline (R_f ~0.6) and the emergence of a new, highly fluorescent spot (R_f ~0.4) under 254 nm UV light confirms the successful formation of the conjugated biaryl axis.

  • Isolation: Extract with dichloromethane, dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the expected outcomes when subjecting N,N,2'-trimethyl-[1,1'-biphenyl]-2-amine to various functionalization conditions, serving as a benchmark for experimental validation.

Reaction TypeCatalyst / Oxidant SystemDirecting Group RolePrimary Product FrameworkExpected Yield Range
sp³ C–H Arylation Pd(OAc)₂, AgOAc, Ar-IN-coordination (6-membered cycle)2'-(Arylmethyl)biphenyls75% – 92%
sp² C–H Olefination Pd(OAc)₂, Cu(OAc)₂, OlefinN-coordination (5-membered cycle)6-Alkenylbiphenyls60% – 85%
Oxidative C–N Coupling Pd(OAc)₂, PhI(OAc)₂Intramolecular nucleophilePhenanthridinium salts50% – 70%

References

  • PubChem. "N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine | C15H17N" National Center for Biotechnology Information. URL:[Link]

  • Ackermann, L., et al. "Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards." The Journal of Organic Chemistry, American Chemical Society (2007). URL:[Link]

  • Viciu, M. S., et al. "N-Heterocyclic Carbenes (NHCs) Containing N-C-Palladacycle Complexes: Synthesis and Reactivity in Aryl Amination Reactions." Organometallics, American Chemical Society (2008). URL:[Link]

  • Dixneuf, P. H., et al. "C–H Activation of π-Arene Ruthenium Complexes." Organometallics, American Chemical Society (2017). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine catalysis

Welcome to the Technical Support Center for N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine (TMBPA) Catalysis & Synthesis . As a Senior Application Scientist, I have designed this portal to address the specific mechanistic bott...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine (TMBPA) Catalysis & Synthesis .

As a Senior Application Scientist, I have designed this portal to address the specific mechanistic bottlenecks researchers face when working with TMBPA. This molecule occupies a dual role in modern organometallic chemistry: it is both a highly sterically hindered substrate for directed C–H functionalization and a robust precursor for N–C-palladacycles used in Buchwald-Hartwig aminations.

Below, you will find causality-driven troubleshooting guides, validated experimental protocols, and quantitative data analytics to ensure your catalytic systems are robust and reproducible.

Module 1: Troubleshooting TMBPA Synthesis (Suzuki-Miyaura Cross-Coupling)

Q: Why am I getting <20% yields when coupling 2-bromo-N,N-dimethylaniline with o-tolylboronic acid, even with standard Pd(PPh3)4?

Causality & Insight: The low yield is a direct consequence of severe steric hindrance during the transmetalation step. Both the ortho-dimethylamine group on the electrophile and the ortho-methyl group on the boronic acid create a highly congested environment around the Pd(II) center. Standard monodentate phosphines like PPh3 are too small to stabilize the bulky intermediate, leading to rapid catalyst deactivation (protodeboronation of the boronic acid outcompetes transmetalation).

The Solution: You must accelerate the rate-limiting transmetalation step. Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos) which provides a flexible steric pocket that forces the Pd center into a highly reactive conformation. Furthermore, replace weak carbonate bases with a highly soluble, strong hydroxide base like Ba(OH)2. The hydroxide ion efficiently forms the reactive hydroxyboronate species, drastically lowering the activation barrier for transmetalation.

G Start 2-Bromo-N,N-dimethylaniline + o-Tolylboronic Acid OxAdd Oxidative Addition (Pd(0) to Pd(II)) Start->OxAdd  Pd Catalyst Transmet Transmetalation (Rate-Limiting due to Sterics) OxAdd->Transmet  Base (e.g., Ba(OH)2) RedElim Reductive Elimination Transmet->RedElim RedElim->OxAdd  Regenerate Pd(0) Product TMBPA Product RedElim->Product

Catalytic cycle for TMBPA synthesis highlighting the sterically hindered transmetalation.

Module 2: TMBPA as a Ligand / Palladacycle Precatalyst

Q: I am trying to synthesize a TMBPA-based N–C-palladacycle for amination catalysis, but I am recovering unreacted ligand and palladium black. How do I force cyclopalladation?

Causality & Insight: TMBPA is a structural analog to the well-known N,N-dimethylbiphenyl-2-amine (DMBPA) ligand, which forms highly stable palladacycles [1]. However, the additional 2'-methyl group in TMBPA restricts the rotational freedom of the biaryl axis. If you are using PdCl2 or Pd2(dba)3, the system lacks the necessary internal base to perform the C–H cleavage.

The Solution: Cyclopalladation of biaryl amines proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. You must use Palladium(II) acetate (Pd(OAc)2) in a protic solvent like glacial acetic acid. The acetate ligand acts as an internal base, forming a six-membered transition state that abstracts the ortho-proton while the Pd–C bond forms.

G Pd Pd(OAc)2 Coord Coordination Complex (N-Pd Bond Formation) Pd->Coord TMBPA TMBPA Ligand (N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine) TMBPA->Coord CMD Concerted Metalation-Deprotonation (Acetate-Assisted C-H Cleavage) Coord->CMD  Heat, AcOH Palladacycle TMBPA N-C-Palladacycle (Active Precatalyst) CMD->Palladacycle  - AcOH

Mechanism of TMBPA cyclopalladation via Concerted Metalation-Deprotonation (CMD).

Module 3: TMBPA as a Substrate for C–H Functionalization

Q: When using TMBPA for directed C–H arylation, I observe competitive C(sp3)–H activation at the 2'-methyl group instead of the desired C(sp2)–H arylation. How do I control chemoselectivity?

Causality & Insight: The N,N-dimethylamine group strongly directs the palladium center to the adjacent ring [2]. Because the 2'-position is occupied by a methyl group, the Pd(II) intermediate experiences a steric clash. The system faces a bifurcation: it can either undergo C(sp2)–H activation at the less hindered 6'-position, or it can undergo C(sp3)–H activation at the 2'-methyl group to form a thermodynamically stable six-membered palladacycle.

The Solution: Chemoselectivity here is entirely solvent and base-dependent.

  • To favor C(sp2)–H arylation: Use a highly fluorinated solvent like hexafluoroisopropanol (HFIP) with AgOAc. HFIP stabilizes the cationic Pd intermediate and increases the electrophilicity of the metal, lowering the barrier for C(sp2)–H cleavage.

  • To favor C(sp3)–H functionalization: Use non-polar solvents (e.g., toluene) with a bulky, strong carboxylate base (e.g., potassium pivalate) to facilitate the CMD mechanism specifically at the alkyl group.

Data Analytics: Optimization of TMBPA Synthesis

The following table summarizes the quantitative causality of ligand and base selection during the Suzuki-Miyaura synthesis of TMBPA.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Causality / Observation
1Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O9015%Severe steric hindrance blocks transmetalation; protodeboronation dominates.
2Pd(OAc)2 / PPh3K3PO4Dioxane10022%Monodentate phosphine is too small to stabilize the crowded Pd(II) intermediate.
3Pd2(dba)3 / SPhosK3PO4Toluene10068%Biaryl phosphine provides necessary steric bulk and electron density.
4 Pd(OAc)2 / SPhos Ba(OH)2 Dioxane/H2O 100 94% Highly soluble hydroxide base accelerates the rate-limiting transmetalation step.

Validated Experimental Workflows

Protocol 1: Self-Validating Synthesis of TMBPA via Suzuki-Miyaura Coupling
  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 2-bromo-N,N-dimethylaniline (1.0 equiv), o-tolylboronic acid (1.5 equiv), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and Ba(OH)2·8H2O (2.0 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane/H2O (4:1 v/v) to achieve a 0.2 M concentration.

  • Reaction: Seal the flask, remove from the glovebox, and stir vigorously at 100 °C for 12 hours.

  • Validation Checkpoint: Monitor via TLC (10% EtOAc/Hexanes). The reaction is self-validating when the starting material (Rf ~ 0.6) completely disappears and a highly UV-active (254 nm) biaryl product spot emerges at Rf ~ 0.4.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO4, concentrate, and purify via silica gel chromatography to yield pure TMBPA.

Protocol 2: Synthesis of TMBPA N–C-Palladacycle Precatalyst
  • Preparation: Dissolve TMBPA (1.0 equiv) and Pd(OAc)2 (1.0 equiv) in glacial acetic acid to a concentration of 0.1 M.

  • Reaction: Stir the mixture at 80 °C for 4 hours under an argon atmosphere.

  • Validation Checkpoint: The successful formation of the palladacycle is visually self-validating. The initial dark red-brown solution of Pd(OAc)2 will transition to a clear, pale yellow solution upon cyclopalladation.

  • Ligand Exchange: Remove acetic acid under reduced pressure, dissolve the residue in CH2Cl2, and add an excess of aqueous NaCl. Stir for 2 hours to perform a ligand exchange (acetate to chloride).

  • Isolation: Extract with CH2Cl2, dry over Na2SO4, and precipitate the chloride-bridged TMBPA palladacycle dimer by adding cold hexanes.

References

  • Broggi, J., Clavier, H., & Nolan, S. P. (2008). N-Heterocyclic Carbenes (NHCs) Containing N-C-Palladacycle Complexes: Synthesis and Reactivity in Aryl Amination Reactions. Organometallics, 27(21), 5525–5531. URL:[Link]

  • Liang, Z., Feng, R., Yin, H., & Zhang, Y. (2013). Free-Amine Directed Arylation of Biaryl-2-amines with Aryl Iodides by Palladium Catalysis. Organic Letters, 15(18), 4758–4761. URL:[Link]

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(21), 6686–6687. URL:[Link]

Sources

Optimization

Preventing oxidation during N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine storage

Welcome to the Technical Support Center for the handling, stabilization, and storage of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine . As an electron-rich tertiary biphenylamine, this compound is highly valued as a specializ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, stabilization, and storage of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine .

As an electron-rich tertiary biphenylamine, this compound is highly valued as a specialized ligand and synthetic intermediate. However, the exact electronic properties that make it synthetically useful also make the nitrogen lone pair highly susceptible to electrophilic attack and radical-mediated degradation. This guide provides field-proven, mechanistically grounded solutions to prevent oxidation during long-term storage.

Part 1: Mechanistic Insight into Amine Degradation

To effectively prevent oxidation, we must first understand the causality of the degradation. Tertiary amines like N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine degrade via two primary pathways:

  • Peroxide-Mediated Oxidation: Trace peroxides present in atmospheric moisture or solvent impurities act as electrophiles. They directly attack the nucleophilic lone pair on the tertiary amine, leading to the rapid formation of N-oxides .

  • Autoxidation (Radical Chain Reaction): Exposure to molecular oxygen (O₂) initiates a radical chain process known as the Bolland–Gee mechanism. This pathway involves hydrogen abstraction from the N-methyl groups, forming a peroxy radical that ultimately leads to N-oxide formation and complex dealkylation products .

OxidationPathway Amine N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine (Electron-Rich Tertiary Amine) Radical Amine Radical Cation (Intermediate) Amine->Radical Autoxidation (H-abstraction) NOxide N-Oxide Derivative (Primary Degradant) Amine->NOxide Nucleophilic Attack on Peroxides O2 Molecular Oxygen (O2) & Trace Metals O2->Radical Peroxides Peroxides / ROS (Solvent Impurities) Peroxides->NOxide Radical->NOxide O2 Addition Dealkyl Dealkylation Products (Secondary Degradants) Radical->Dealkyl C-N Bond Cleavage

Mechanistic pathways of tertiary amine degradation via autoxidation and peroxide-mediated attack.

Part 2: Troubleshooting & FAQs

Q: My freshly synthesized N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine was a colorless oil, but after a month in the fridge, it has turned yellow/brown. What happened? A: This color shift is the visual hallmark of autoxidation. When exposed to trace atmospheric oxygen, the amine forms N-oxides and conjugated dealkylation products that absorb visible light. Even at refrigerated temperatures, oxygen solubility in organic liquids actually increases. If the storage vessel contained dissolved oxygen, the degradation will proceed slowly over time despite the low temperature.

Q: I flushed the vial's headspace with Nitrogen before sealing it. Why did it still oxidize? A: Flushing the headspace only displaces gaseous oxygen; it does nothing to remove the oxygen dissolved within the amine matrix itself. Furthermore, Nitrogen gas is lighter than ambient air and can easily be displaced if the container seal is imperfect . For highly sensitive electron-rich amines, you must remove dissolved oxygen using a rigorous degassing protocol and backfill with Argon. Argon is denser than air and provides a superior, heavy protective blanket over the liquid.

Q: How do trace metals or light exposure affect the shelf-life of this biphenylamine? A: Both act as potent catalysts for the radical chain reaction. Ultraviolet (UV) light provides the activation energy needed to cleave bonds and initiate radical formation. Transition metals (e.g., Fe³⁺ or Cu²⁺) from unwashed glassware facilitate single-electron transfer (SET) reactions, generating reactive amine radical cations from trace oxygen. This is why storage in amber glass (to block UV) and the use of acid-washed, metal-free containers is non-negotiable .

Q: How can I verify if my stored batch is still pure enough for a sensitive cross-coupling reaction? A: Rely on a self-validating analytical check before use. Run a quick ¹H NMR spectrum in CDCl₃. For N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine, the formation of an N-oxide will cause a distinct downfield shift in the signals corresponding to the N-methyl protons (typically shifting from ~2.5 ppm to >3.0 ppm) due to the strong electron-withdrawing nature of the newly formed N⁺-O⁻ bond. If the N-oxide integration exceeds your tolerance (e.g., >1%), the batch must be re-purified via vacuum distillation or column chromatography.

Part 3: Quantitative Impact of Storage Conditions

The following table summarizes the causal relationship between storage parameters and the estimated degradation of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine over a 6-month period.

Storage AtmosphereTemperatureLight ExposureEstimated N-Oxide FormationPurity Retention
Argon (Fully Degassed) 2-8°CDark (Amber Glass)< 0.1%> 99.9%
Nitrogen (Headspace only) 20°CDark (Amber Glass)~ 1.5%98.5%
Air 20°CAmbient Light~ 12.0%88.0%
Air + Trace Metals (Fe³⁺) 40°CAmbient Light> 30.0%< 70.0%

Part 4: Standard Operating Procedure (SOP)

To guarantee the integrity of your compound, standard headspace flushing is insufficient. You must employ a self-validating Freeze-Pump-Thaw methodology to strip dissolved oxygen from the amine prior to long-term storage.

Protocol: Rigorous Degassing and Inert Storage

Step 1: Preparation Transfer the purified N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine into an acid-washed, oven-dried amber Schlenk flask equipped with a high-quality PTFE valve.

Step 2: Freezing Submerge the flask in a liquid nitrogen bath (Dewar) until the amine is completely frozen solid. Causality & Validation: Freezing prevents the liquid from violently "bumping" and evaporating when exposed to high vacuum. Visual confirmation of a solid matrix validates readiness for the next step.

Step 3: Pumping (Evacuation) Open the PTFE valve to a high-vacuum Schlenk line (target pressure < 0.1 Torr) for 5 to 10 minutes to evacuate the atmospheric oxygen from the headspace. Close the valve.

Step 4: Thawing & Degassing Remove the flask from the liquid nitrogen and allow it to thaw in a room-temperature water bath. Causality & Validation: As the matrix melts, trapped and dissolved oxygen gas will forcefully escape. You will visually observe the evolution of gas bubbles—this self-validates that dissolved oxygen was present and is now being expelled into the evacuated headspace.

Step 5: Backfilling Once fully thawed, backfill the flask with high-purity Argon gas.

Step 6: Iteration and Final Validation Repeat Steps 2 through 5 for a total of three complete cycles . Final Validation: During the third and final thaw cycle, you must observe a complete absence of gas bubbles . This visual cue is the self-validating proof that the system is entirely deoxygenated. Seal the PTFE valve tightly, wrap the seal in Parafilm, and store the flask at 2-8°C.

StorageWorkflow Step1 1. Material Prep Transfer to Amber Schlenk Flask Step2 2. Freezing Submerge in Liquid N2 Step1->Step2 Step3 3. Pumping Apply High Vacuum (5-10 min) Step2->Step3 Step4 4. Thawing Warm to RT under Vacuum Step3->Step4 Step5 5. Backfilling Purge with High-Purity Argon Step4->Step5 Repeat 3x Step5->Step2 Cycle Step6 6. Sealing & Storage PTFE Septum, 2-8°C, Dark Step5->Step6 Final Cycle Complete

Self-validating freeze-pump-thaw workflow for the rigorous deoxygenation and storage of amines.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Atmospheric Autoxidation of Amines Source: ACS Publications (Environmental Science & Technology) URL:[Link]

  • Inhibition of amine oxidation (US20120271026A1)
Troubleshooting

Technical Support Center: N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine Manufacturing

Welcome to the Process Optimization Support Center. The synthesis of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine—a sterically hindered, di-ortho-substituted biaryl amine—presents unique challenges during scale-up.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Center. The synthesis of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine—a sterically hindered, di-ortho-substituted biaryl amine—presents unique challenges during scale-up. While the Suzuki-Miyaura cross-coupling of 2-bromo-N,N-dimethylaniline and 2-methylphenylboronic acid is the standard synthetic route, researchers frequently encounter bottlenecks related to transmetalation stalling, biphasic mass transfer, and stubborn palladium contamination.

This guide provides field-proven troubleshooting, quantitative data, and self-validating protocols to ensure robust, high-yield, and low-ppm-palladium manufacturing at scale.

Part 1: Interactive Troubleshooting Guide & FAQs

Q1: Why does my reaction stall at 60-70% conversion despite using standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2? A1: The stalling is caused by a severe steric clash during the transmetalation step of the catalytic cycle. N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine is a di-ortho-substituted biaryl. Standard phosphine ligands lack the necessary steric bulk and electron-rich properties to stabilize the highly crowded Pd(II) intermediate. Actionable Solution: Switch to dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos [2]. These ligands possess a biphenyl backbone that interacts with the empty palladium orbital, stabilizing the intermediate and drastically lowering the activation energy for transmetalation. Furthermore, their immense steric bulk accelerates the final reductive elimination step, pushing the reaction to completion.

Q2: During scale-up from 1 L to 50 L, our reaction time doubled and the impurity profile increased. What is causing this discrepancy? A2: This is a classic mass transfer limitation inherent to biphasic (aqueous/organic) Suzuki couplings at scale [3]. In a 1 L flask, high-speed stirring creates a massive interfacial surface area between the aqueous base and the organic solvent. In a 50 L reactor, the surface-area-to-volume ratio drops significantly, slowing down the base-dependent transmetalation step and allowing side reactions (like protodeboronation of the boronic acid) to outcompete the cross-coupling. Actionable Solution: Optimize the agitation profile using a pitched-blade turbine and transition to a highly miscible solvent system such as 2-Methyltetrahydrofuran (2-MeTHF) and water. 2-MeTHF increases the solubility of the boronic acid at the interface and provides excellent phase separation post-reaction.

Q3: We cannot reduce residual Palladium below 150 ppm in the isolated API. Standard silica plugs are not viable at our scale. How do we remove Pd efficiently? A3: Biaryl amines are excellent chelators. The combination of the nitrogen lone pair and the adjacent pi-system tightly binds residual palladium, making standard filtration ineffective. Actionable Solution: Implement a high-temperature aqueous sodium bisulfite (NaHSO3) wash [1]. The bisulfite anion acts as a powerful, water-soluble competing ligand. When the biphasic mixture is heated to 60°C, the thermal energy breaks the Pd-API coordination, allowing the bisulfite to sequester the palladium into the aqueous phase. This method is highly scalable and can reliably reduce Pd levels to <10 ppm.

Q4: The addition of the aqueous base causes a massive exotherm that overwhelms our reactor's cooling jacket. How do we control this safely? A4: Batch addition of the base initiates a rapid, highly exothermic catalytic cycle. At scale, the reactor's heat transfer area cannot dissipate this energy instantly, leading to solvent boil-off or catalyst degradation [3]. Actionable Solution: Implement continuous dosing. Charge the reactor with the aryl halide, boronic acid, catalyst, and organic solvent. Heat to the desired reaction temperature, then dose the aqueous base (e.g., K3PO4) continuously over 2–3 hours. This makes the reaction rate base-limited, allowing the exotherm to be controlled entirely by the dosing rate.

Part 2: Mechanistic & Workflow Visualizations

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Ar-Br insertion) Pd0->OA 2-Bromo-N,N-dimethylaniline PdII_1 Pd(II) Complex Ar-Pd(Br)-L OA->PdII_1 TM Transmetalation (Rate-limiting steric clash) PdII_1->TM 2-Methylphenylboronic acid + Base PdII_2 Pd(II) Complex Ar-Pd-Ar'-L TM->PdII_2 Steric bottleneck RE Reductive Elimination (Accelerated by bulk) PdII_2->RE RE->Pd0 Catalyst Regeneration Product N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine RE->Product Product Release

Fig 1. Suzuki-Miyaura catalytic cycle highlighting the transmetalation steric bottleneck.

ScaleUpWorkflow R1 1. Biphasic Reaction 2-MeTHF / H2O Sep 2. Phase Separation Remove Aqueous Salts R1->Sep T=65°C Wash 3. Pd Scavenging 20% NaHSO3 @ 60°C Sep->Wash Organic Phase Cryst 4. Crystallization Toluene / Heptane Wash->Cryst Concentration API API Cryst->API Filtration

Fig 2. Optimized scale-up workflow integrating high-temperature aqueous bisulfite Pd scavenging.

Part 3: Data Summaries

Table 1: Catalyst & Ligand Efficacy for Di-ortho Biaryl Synthesis

Catalyst / Ligand System Loading (mol%) Time to Completion Yield (%) Mechanistic Note
Pd(PPh3)4 5.0 >24 h 62 Stalls due to inability to stabilize crowded Pd(II) intermediate.
Pd(dppf)Cl2 3.0 18 h 75 Significant protodeboronation observed at scale.
Pd(OAc)2 / SPhos 1.0 4 h 94 Biphenyl backbone stabilizes intermediate; highly scalable.

| Pd2(dba)3 / XPhos | 0.5 | 3 h | 96 | Highest turnover number; preferred for >10 kg manufacturing. |

Table 2: Palladium Scavenging Strategies at 50 L Scale

Scavenging Method Cost / Scalability Initial Pd (ppm) Final Pd (ppm) API Recovery (%)
Silica Gel Filtration High / Poor 2500 450 85
Thiol-Functionalized Silica Very High / Fair 2500 45 92

| 20% NaHSO3 Wash (60°C) | Low / Excellent | 2500 | <10 | 96 |

Part 4: Standard Operating Protocols (SOPs)

SOP 1: Optimized Biphasic Suzuki-Miyaura Coupling (50 L Scale)

This protocol utilizes continuous base dosing to prevent thermal runaway and relies on SPhos to overcome steric hindrance.

  • Reactor Preparation: Purge a 50 L glass-lined reactor with N2 for 30 minutes to ensure an oxygen-free environment.

  • Reagent Charging: Charge 2-bromo-N,N-dimethylaniline (1.0 equiv), 2-methylphenylboronic acid (1.2 equiv), Pd(OAc)2 (0.01 equiv), and SPhos (0.02 equiv).

  • Solvent Addition: Add degassed 2-MeTHF (5 volumes). Initiate agitation at 150 RPM using a pitched-blade turbine to ensure optimal interfacial mixing.

  • Heating: Heat the mixture to 65°C under a continuous N2 sweep.

  • Base Dosing (Critical Step): Dose a 2M aqueous solution of K3PO4 (2.0 equiv) over 2.5 hours using a calibrated metering pump. Maintain the internal temperature strictly between 65°C and 70°C.

  • Reaction Monitoring: Stir for an additional 1 hour post-dosing. Verify completion via HPLC (Target: <1% starting aryl halide).

SOP 2: Palladium Scavenging and Product Isolation

This protocol leverages thermal energy and the bisulfite anion to break the tight Pd-biaryl amine chelation [1].

  • Phase Separation: Stop agitation and allow the biphasic mixture to settle at 60°C for 30 minutes. Decant and discard the lower aqueous layer (contains phosphate salts).

  • Bisulfite Wash: Charge 20% w/w aqueous NaHSO3 (5 volumes) directly to the organic phase in the reactor.

  • Scavenging: Agitate vigorously (200 RPM) at 60°C for exactly 2 hours. Note: Temperature must not drop below 55°C, or the chelation will not break.

  • Second Separation: Stop agitation, settle for 30 minutes, and discard the heavy, dark aqueous layer (contains the water-soluble Pd-bisulfite complexes).

  • Solvent Exchange: Concentrate the organic layer to 2 volumes under vacuum. Add Toluene (3 volumes) and concentrate again to remove residual water via azeotropic distillation.

  • Crystallization: Add Heptane (5 volumes) dropwise at 60°C. Cool the reactor linearly to 0°C over 4 hours to induce controlled crystallization.

  • Filtration: Filter the resulting slurry, wash the cake with cold heptane (1 volume), and dry under vacuum at 40°C to yield the final API.

References

  • Bullock, K. M.; Mitchell, M. B.; Toczko, J. F. "Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique." Organic Process Research & Development 2008, 12 (5), 896–899. URL:[Link]

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research 2008, 41 (11), 1461–1473. URL:[Link]

  • Anderson, N. G. Practical Process Research and Development – A Guide for Organic Chemists, 2nd ed.; Academic Press, 2012. URL:[Link]

Reference Data & Comparative Studies

Validation

N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine vs N,N-dimethylbiphenyl-2-amine

An in-depth technical comparison between N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine and N,N-dimethylbiphenyl-2-amine reveals how a seemingly minor structural modification—a single methyl group—can dictate molecular conform...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison between N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine and N,N-dimethylbiphenyl-2-amine reveals how a seemingly minor structural modification—a single methyl group—can dictate molecular conformation, stereochemistry, and catalytic utility.

As foundational scaffolds in organometallic chemistry, these biaryl amines are primarily utilized as precursors for Buchwald-type dialkylbiarylphosphine ligands (such as DavePhos) and as benchmark models for studying axial chirality[1][2]. This guide objectively evaluates their structural dynamics, physicochemical properties, and downstream impact on catalytic ligand design.

Conformational Dynamics and Atropisomerism

The defining difference between these two compounds is the presence of a methyl group at the 2'-position of the biphenyl axis. This substitution fundamentally alters the rotational energy barrier ( ΔGrot‡​ ) around the C1–C1' bond[3].

  • N,N-dimethylbiphenyl-2-amine (Mono-ortho substituted): The steric clash between the bulky dimethylamino (-NMe2) group and the small ortho-protons of the adjacent phenyl ring is relatively low. Consequently, the molecule exhibits free rotation around the biaryl axis at room temperature, rapidly interconverting between enantiomeric conformations[4][5]. It is achiral under standard conditions.

  • N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine (Di-ortho substituted): The introduction of the 2'-methyl group creates a severe steric clash (buttressing effect) against the -NMe2 group[3]. This steric hindrance significantly elevates the rotational barrier, restricting bond rotation. As a result, this compound exists as stable, resolvable atropisomers (exhibiting axial chirality) at room temperature[3].

ConformationalDynamics cluster_A N,N-dimethylbiphenyl-2-amine cluster_B N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine A1 Mono-ortho (-NMe2) A2 Low Steric Clash A1->A2 A3 Free Rotation (Achiral at RT) A2->A3 B1 Di-ortho (-NMe2, -CH3) B2 Severe Steric Clash B1->B2 B3 Restricted Rotation (Stable Atropisomers) B2->B3

Conformational dynamics: Mono-ortho vs. Di-ortho substitution on the biaryl axis.

Impact on Ligand Design and Catalysis

These biaryl amines are rarely used as standalone catalysts; rather, they are critical precursors. Through directed ortho-lithiation or halogen-metal exchange (using brominated starting materials) followed by phosphination, they are converted into highly active Buchwald-type ligands[6][7].

The 2'-methyl group in N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine imparts two critical mechanistic advantages when translated into a phosphine ligand:

  • Enforcement of Mono-Ligated Pd(0) Species: The added steric bulk prevents the formation of inactive L2​Pd(0) complexes. The active catalytic species remains strictly L1​Pd(0) , which is highly reactive toward the oxidative addition of unactivated aryl chlorides.

  • Acceleration of Reductive Elimination: In cross-coupling reactions (e.g., Buchwald-Hartwig amination), reductive elimination is often the rate-limiting step. The 2'-methyl group increases the steric crowding around the palladium center, forcing the coupling fragments closer together and dramatically lowering the activation energy for product release[6].

CatalyticImpact cluster_effects Steric Effects of 2'-Methyl Group in Catalysis Precursor Biaryl Amine Precursor Lithiation Directed ortho-Lithiation & Phosphination Precursor->Lithiation Ligand Buchwald-Type Ligand (e.g., DavePhos analogues) Lithiation->Ligand PdComplex L-Pd(0) Active Species Ligand->PdComplex E1 Facilitates Oxidative Addition (Maintains Mono-ligation) PdComplex->E1 E2 Accelerates Reductive Elimination (Steric Crowding) PdComplex->E2

Workflow from biaryl amine precursor to active Pd-catalyst, highlighting steric effects.

Physicochemical and Structural Comparison

Property / FeatureN,N-dimethylbiphenyl-2-amineN,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine
IUPAC Name 2-(N,N-dimethylamino)biphenyl2-(N,N-dimethylamino)-2'-methylbiphenyl
Molecular Formula C14​H15​N C15​H17​N
Molecular Weight 197.28 g/mol 211.31 g/mol
Ortho-Substitution Mono-ortho (-NMe2)Di-ortho (-NMe2, -CH3)
Stereochemistry Achiral (Rapid rotation at RT)Chiral (Resolvable Atropisomers)
Ligand Derivative DavePhos (via phosphination)[1][2]Me-DavePhos analogues
Primary Utility Precursor for general cross-coupling ligandsPrecursor for highly sterically demanding/chiral ligands

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis of the sterically hindered di-ortho scaffold and the subsequent resolution of its atropisomers.

Protocol A: Synthesis of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine via Suzuki-Miyaura Coupling

Causality Note: Standard Pd catalysts often fail here due to the severe steric hindrance of coupling two ortho-substituted rings. A highly active catalyst system (e.g., Pd2​(dba)3​ with a bulky phosphinous acid or Buchwald ligand) is required to facilitate the transmetalation and reductive elimination steps[3].

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with 2-bromo-N,N-dimethylaniline (1.0 equiv), o-tolylboronic acid (1.5 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Catalyst Loading: Add Pd2​(dba)3​ (2 mol%) and a highly sterically demanding ligand such as SPhos (4 mol%).

  • Solvent Addition: Add degassed Toluene/Water (10:1 v/v) to achieve a 0.2 M concentration. The trace water is critical to dissolve the phosphate base and accelerate transmetalation.

  • Reaction: Seal the flask, remove from the glovebox, and heat to 100 °C for 18 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure di-ortho substituted biaryl amine.

Protocol B: Chiral HPLC Resolution of Atropisomers

Causality Note: Because N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine possesses axial chirality, its enantiomers (aR and aS) can be separated. A polysaccharide-based chiral stationary phase is utilized to exploit differential hydrogen bonding and π−π interactions.

  • Sample Preparation: Dissolve the racemic N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine in HPLC-grade Hexane/Isopropanol (90:10) to a concentration of 2 mg/mL.

  • Column Selection: Utilize a Chiralcel OD-H or Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Hexane/Isopropanol (98:2 v/v) at a flow rate of 1.0 mL/min. The highly non-polar mobile phase ensures maximum interaction time with the chiral stationary phase.

  • Detection: Monitor UV absorbance at 254 nm.

  • Validation: Collect the separated fractions. Verify enantiomeric excess (ee > 99%) by re-injecting the isolated fractions. Determine the absolute configuration via electronic circular dichroism (ECD) spectroscopy or X-ray crystallography of a heavy-atom derivative.

References

  • 2-(Dicyclohexylphosphino)-2'-(dimethylamino)biphenyl | C26H36NP | CID 2734217 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • OXEPAN-2-YL-PYRAZOL-4-YL-HETEROCYCLYL-CARBOXAMIDE COMPOUNDS AND METHODS OF USE - Patent 3119775. European Patent Office (EPO). Available at:[Link]

  • US12168015B2 - Aryl-or heteroaryl-substituted benzene compounds. Google Patents.
  • Reactions of Cyclopalladated Complexes with Lithium Diphenylphosphide. ResearchGate. Available at:[Link]

Sources

Comparative

Comparing catalytic efficiency of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine with RuPhos

An In-Depth Guide to the Catalytic Efficiency of Biaryl Phosphine Ligands: A Comparative Analysis Featuring RuPhos For researchers, scientists, and professionals in drug development, the selection of an appropriate ligan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Catalytic Efficiency of Biaryl Phosphine Ligands: A Comparative Analysis Featuring RuPhos

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical determinant for the success of palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparative analysis of the catalytic efficiency of the widely-used biaryl phosphine ligand, RuPhos. While the initial topic proposed a comparison with N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine, our investigation reveals that the latter is a biphenyl amine derivative and not a phosphine ligand, making a direct comparison of catalytic efficiency in this context inappropriate.[1][2] Therefore, to provide a valuable and scientifically accurate comparison for our audience, this guide will focus on the performance of RuPhos in contrast with another prominent and structurally related biaryl phosphine ligand, BrettPhos.

Introduction to Biaryl Phosphine Ligands in Catalysis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The efficacy of these transformations is heavily reliant on the choice of ligand, which modulates the stability, activity, and selectivity of the palladium catalyst.[5][6] Among the various classes of ligands developed, bulky and electron-rich biaryl phosphines have emerged as particularly effective for a broad scope of cross-coupling reactions.[7][8] These ligands facilitate crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination, enabling the coupling of even challenging substrates.[9]

This guide will delve into the specifics of RuPhos, a highly successful biaryl phosphine ligand, and compare its catalytic performance with BrettPhos, another widely used ligand from the same class. This comparison will be supported by experimental data and mechanistic insights to aid researchers in making informed decisions for their synthetic endeavors.

The Ligands: A Structural Overview

A fundamental difference between the two initially proposed molecules is the presence of a phosphine group in RuPhos, which is essential for its function as a ligand in palladium catalysis, and its absence in N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine.

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxy-1,1'-biphenyl)

RuPhos is a member of the Buchwald family of biaryl phosphine ligands and is characterized by a dicyclohexylphosphino group on one phenyl ring and two isopropoxy groups on the other.[10][11][12] This structure imparts both significant steric bulk and strong electron-donating properties, which are crucial for its high catalytic activity. RuPhos is known to be a versatile and effective ligand for various palladium-catalyzed reactions, including Suzuki-Miyaura coupling and, most notably, Buchwald-Hartwig amination.[13][14]

N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine

This molecule is a biphenyl derivative with a dimethylamino group on one ring and a methyl group on the other.[1][2] It lacks a phosphine or other common coordinating group that would enable it to act as a ligand in the same manner as RuPhos in palladium-catalyzed cross-coupling reactions. While biphenyl scaffolds are central to the design of many ligands, the specific functional groups are what determine their catalytic utility.

A Relevant Comparator: BrettPhos

Given the inapplicability of a direct comparison with N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine, we will compare RuPhos with BrettPhos. BrettPhos is another highly effective biaryl phosphine ligand from the Buchwald portfolio. It features a di-tert-butylphosphino group and two methoxy groups on the biphenyl scaffold. The structural similarities and differences between RuPhos and BrettPhos lead to distinct catalytic behaviors, making their comparison particularly insightful for understanding the subtleties of ligand effects in cross-coupling reactions.

Comparative Catalytic Efficiency: RuPhos vs. BrettPhos in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a cornerstone for C-N bond formation, serves as an excellent platform for comparing the catalytic efficiency of RuPhos and BrettPhos. Studies have shown that the choice between these two ligands can be highly dependent on the nature of the amine coupling partner.[15][16]

A study by Fors and Buchwald highlights that a catalyst system based on BrettPhos is highly effective for the monoarylation of primary amines, while a RuPhos-based catalyst excels in the arylation of secondary amines.[16][17] In fact, a mixed-ligand system containing both BrettPhos and RuPhos has been shown to exhibit a broader substrate scope than either ligand alone, demonstrating their complementary nature.[17]

Density Functional Theory (DFT) calculations have provided a deeper understanding of the differing catalytic activities of BrettPhos and RuPhos.[18][19][20][21] For the Pd-BrettPhos system, the rate-limiting step in the catalytic cycle is typically the oxidative addition of the aryl halide.[18][19][20] In contrast, for the Pd-RuPhos system, the reductive elimination to form the C-N bond is often the rate-limiting step.[18][19][20] These mechanistic differences, arising from the distinct steric and electronic properties of the ligands, rationalize their differing efficiencies with various amine substrates.

Quantitative Performance Data
LigandAryl HalideAmineYield (%)Reaction TimeCatalyst Loading (mol%)Reference
RuPhos 3-BromoanisoleMorpholine>981 h1[16]
BrettPhos 3-BromoanisoleMorpholine<51 h1[16]
RuPhos 4-ChlorotolueneAniline~2024 h1[16]
BrettPhos 4-ChlorotolueneAniline>9824 h1[16]

This table synthesizes data from the cited literature to highlight the substrate-dependent performance of each ligand.

Experimental Protocols

The following is a representative experimental protocol for the Buchwald-Hartwig amination that can be used for comparing the catalytic efficiency of different ligands.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), the ligand (RuPhos or BrettPhos, 0.012 mmol, 1.2 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) via syringe, followed by the anhydrous solvent (e.g., toluene, 2 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Catalytic Processes

Diagrams can be a powerful tool for understanding complex chemical transformations and workflows.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination R'R''NH, Base Amido_Complex Ar-Pd(II)(L)-NR'R'' Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR'R'' Reductive_Elimination->Product

Caption: The Buchwald-Hartwig amination catalytic cycle.

Ligand_Screening_Workflow cluster_prep Preparation cluster_reaction High-Throughput Experimentation cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Aryl Halide, Amine, Pd Precatalyst, Base) Dispensing Automated Dispensing of Reagents to Plate Stock_Solutions->Dispensing Ligand_Array Array of Ligands (RuPhos, BrettPhos, etc.) in 96-well plate Ligand_Array->Dispensing Reaction_Incubation Incubation with Heating and Shaking Dispensing->Reaction_Incubation Quenching_Sampling Quenching and Sampling Reaction_Incubation->Quenching_Sampling LCMS_Analysis LC-MS or GC-MS Analysis for Yield Determination Quenching_Sampling->LCMS_Analysis Data_Visualization Data Visualization (Heatmap of Yields) LCMS_Analysis->Data_Visualization

Caption: A high-throughput workflow for screening ligand efficiency.

Conclusion

The selection of a ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. While N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine is not a phosphine ligand and therefore not a suitable candidate for direct comparison with RuPhos, a comparative analysis of RuPhos and BrettPhos provides valuable insights for researchers. RuPhos generally demonstrates superior performance for the coupling of secondary amines, whereas BrettPhos is often the ligand of choice for primary amines. These differences are rooted in their distinct steric and electronic properties, which influence the rate-limiting step of the catalytic cycle. Understanding these nuances allows for a more rational approach to ligand selection, ultimately leading to higher yields, shorter reaction times, and broader substrate scope in the synthesis of complex molecules.

References

  • Li, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385-21391. [Link]

  • Vantourout, J. C., et al. (2019). Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands. ACS Catalysis, 9(11), 10533-10545. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]

  • Kinzel, T., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Mothopeng, J. R., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(57), 36141-36154. [Link]

  • Li, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

  • Li, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

  • Barder, T. E. (2008). Structural studies on biaryl phosphines and palladium complexes composed of biaryl phosphines. DSpace@MIT. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1935-1971. [Link]

  • Ikawa, T., et al. (2019). Synthesis and Study of a Dialkylbiaryl Phosphine Ligand; Lessons for Rational Ligand Design. Organometallics, 38(17), 3292-3302. [Link]

  • Li, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385-21391. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A Broadly Applicable Catalyst System for the Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]

  • La-Venia, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Valente, C., et al. (2012). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemistry – A European Journal, 18(29), 8836-8853. [Link]

  • PubChem. N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine. [Link]

  • Srinivasan, S. K., et al. (2023). Synthesis and crystal structure of N,N′-(1,4-phenylenedimethylidyne)bis(2-phenylbenzenamine). IUCrData, 8(11). [Link]

  • Iwasaki, T., et al. (2022). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis, 5, 124-131. [Link]

  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]

  • Costentin, C., et al. (2012). Turnover Numbers, Turnover Frequencies, and Overpotential in Molecular Catalysis of Electrochemical Reactions. Cyclic Voltammetry and Preparative-Scale Electrolysis. Analytical Chemistry, 84(14), 6178-6186. [Link]

  • Halls, T. D. B., & Moir, J. H. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry, 68(15), 5918-5926. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914-15917. [Link]

  • Browne, D. L., et al. (2019). C–N Cross-Couplings for Site-Selective Late-Stage Diversification via Aryl Sulfonium Salts. Journal of the American Chemical Society, 141(34), 13436-13442. [Link]

  • Volyniuk, D., et al. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. Royal Society Open Science, 10(7). [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]

  • AdBippyPhos Promotes Pd-Catalyzed C–N Coupling Between Weakly Nucleophilic Sulfonamides and Heteroaryl Halides. [Link]

  • Abdur-Rashid, K., et al. (2004). Aminophosphine ligands R2P(CH2)nNH2 and ruthenium hydrogenation catalysts RuCl2(R2P(CH2)nNH2)2. Dalton Transactions, (11), 1663-1670. [Link]

  • Google Patents.
  • Wang, Z., et al. (2023). Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. Journal of Medicinal Chemistry, 66(10), 6823-6842. [Link]

  • Cikotiene, I., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 844-852. [Link]

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Validation

Mass Spectrometry Validation of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine: A Comparative Guide to GC-MS vs. LC-MS/MS

Executive Summary N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine (Chemical Formula: C15H17N, Exact Mass: 211.1361 Da) is a sterically hindered biaryl amine. It serves as a critical structural motif in the synthesis of Buchwald...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine (Chemical Formula: C15H17N, Exact Mass: 211.1361 Da) is a sterically hindered biaryl amine. It serves as a critical structural motif in the synthesis of Buchwald-type phosphine ligands (e.g., DavePhos precursors) and acts as a privileged scaffold in pharmaceutical active ingredients[1]. Validating its structural integrity is paramount; trace positional isomers (such as 3'-methyl or 4'-methyl variants) can drastically alter catalytic efficacy or pharmacological safety profiles.

This guide provides an objective, data-driven comparison between Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural validation of this specific molecule, equipping researchers with field-proven protocols and mechanistic insights.

Physicochemical Profiling & Method Selection

Expertise & Experience: Analytical method selection must be driven by the molecule's intrinsic physicochemical properties rather than default laboratory habits. N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine possesses a hydrophobic biphenyl core and a basic N,N-dimethylamine moiety.

  • Volatility & Thermal Stability (The GC-MS Rationale): The absence of hydrogen-bond donors (due to the tertiary amine) and a relatively low molecular weight (~211 Da) make this compound sufficiently volatile and thermally stable. It readily vaporizes in a GC inlet without the need for complex derivatization steps[2].

  • Proton Affinity (The LC-MS Rationale): The basic nitrogen atom on the dimethylamine group has a high proton affinity. In an acidic mobile phase, it readily accepts a proton to form a stable [M+H]+ ion, making it an exceptional candidate for positive-ion Electrospray Ionization (ESI+) in LC-MS workflows[3].

MS_Workflow Sample N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine Sample Preparation GCMS GC-EI-MS (Volatility & Thermal Stability) Sample->GCMS Dilute in Hexane LCMS LC-ESI-MS/MS (Polarity & Proton Affinity) Sample->LCMS Dilute in MeOH/H2O (0.1% FA) DataGC EI Fragmentation Nominal Mass & Library Match GCMS->DataGC DataLC CID Fragmentation Accurate Mass (HRMS) LCMS->DataLC Validation Structural Validation & Impurity Profiling DataGC->Validation DataLC->Validation

Fig 1. Parallel MS validation workflows for biphenylamines.

Comparative Performance Analysis

While both platforms can accurately detect the target analyte, their quantitative capabilities and structural elucidation powers diverge significantly based on the ionization mechanism and the resolving power of the mass analyzer[4]. High-resolution mass spectrometry (HRMS) is critical for unambiguous elemental composition determination[5].

Table 1: Quantitative Performance Comparison for Biphenylamine Validation
ParameterGC-EI-MS (Single Quadrupole)LC-ESI-HRMS/MS (Q-TOF / Orbitrap)
Primary Application Volatile impurity profiling, library matchingExact mass validation, complex matrix analysis
Ionization Mode Hard Ionization (70 eV EI)Soft Ionization (ESI+)
Observed Parent Ion Radical cation [M]+• at m/z 211Protonated adduct [M+H]+ at m/z 212.1439
Mass Accuracy Nominal mass (~0.1 Da)Sub-ppm accurate mass (< 2 ppm)[5]
Sensitivity (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL (Highly sensitive for amines)
Matrix Effects Minimal (Gas phase separation)Susceptible to ion suppression (Requires IS)
Linearity (R²) > 0.995> 0.998

Self-Validating Experimental Protocols

Trustworthiness: A robust analytical protocol must be a self-validating system. The inclusion of System Suitability Testing (SST) injections before and after sample analysis is mandatory to ensure mass accuracy and mitigate instrumental drift over time[3].

Protocol A: LC-ESI-HRMS/MS Workflow (Structural Elucidation)

Objective: Confirm the exact mass and fragmentation pattern of the synthesized amine.

  • System Suitability Test (SST): Inject a known calibration standard mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 2 ppm[3].

  • Sample Preparation: Dissolve 1 mg of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine in 1 mL of LC-MS grade Methanol. Dilute 1:1000 in Mobile Phase A to achieve a 1 µg/mL working solution.

  • Chromatographic Separation:

    • Column: Waters XSelect C18 (2.1 x 100 mm, 2.5 µm)[1].

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (promotes protonation).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters (Positive ESI):

    • Capillary Temperature: 350 °C.

    • Spray Voltage: +3.0 kV.

    • Resolution: 70,000 at m/z 200 (Full Scan)[3].

    • Data-Dependent MS2 (ddMS2): Normalized Collision Energy (NCE) set to 25, 35, and 45 eV to capture a comprehensive fragmentation spectrum.

  • Validation Check: The protocol is valid if the blank injection shows no carryover >0.1% of the target peak area, and the SST mass error remains < 2 ppm post-analysis.

Protocol B: GC-EI-MS Workflow (Purity & Volatile Impurity Profiling)

Objective: Quantify the purity of the amine and detect non-polar synthesis by-products.

  • Sample Preparation: Dissolve the sample in GC-grade Hexane to a concentration of 50 µg/mL.

  • Chromatographic Separation:

    • Column: Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Temperature Program: Initial 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • MS Parameters (EI):

    • Inlet Temperature: 250 °C (Split ratio 10:1).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 50 to 350.

  • Validation Check: Ensure the baseline resolution of the target peak from any desmethyl impurities (e.g., N-methyl-[1,1'-biphenyl]-2-amine).

Mechanistic Fragmentation & Structural Elucidation

Understanding the fragmentation pathways is essential for differentiating N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine from structural isomers.

In ESI+ MS/MS (Collision-Induced Dissociation), the protonated parent ion [M+H]+ at m/z 212.14 undergoes highly characteristic neutral losses. The most thermodynamically favorable pathway is the cleavage of the C-N bond, resulting in the loss of the dimethylamine group (-45 Da) as a neutral molecule, yielding a stable biphenyl carbocation at m/z 167.09. A secondary pathway involves the loss of a methyl radical (-15 Da) from the tertiary amine or the 2'-position, yielding m/z 197.12.

Fragmentation_Logic Parent Parent Ion [M+H]+ m/z 212.14 Frag1 Fragment A [M+H - N(CH3)2]+ m/z 167.09 Parent->Frag1 Loss of Dimethylamine (-45 Da) Frag2 Fragment B [M+H - CH3]+ m/z 197.12 Parent->Frag2 Loss of Methyl (-15 Da) Frag3 Tropylium Derivative m/z 152.06 Frag1->Frag3 Ring Expansion/ Loss of CH3 (-15 Da)

Fig 2. ESI+ CID fragmentation pathway of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine.

Conversely, in GC-EI-MS, the hard 70 eV ionization generates a radical cation. The resulting mass spectrum will show a strong molecular ion peak at m/z 211, accompanied by a base peak at m/z 196 (loss of a methyl radical from the amine to form an iminium ion) and significant lower-mass aromatic fragments (m/z 165, m/z 152) due to the shattering of the biphenyl ring system.

Conclusion

For the structural validation of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine, the choice of mass spectrometry platform dictates the depth of the analytical insight. GC-EI-MS is the superior choice for rapid purity assessment, library matching, and detecting volatile synthetic by-products due to its high chromatographic resolution and minimal matrix effects[2]. However, for rigorous structural elucidation, exact mass confirmation, and trace-level identification in complex biological or reaction matrices, LC-ESI-HRMS/MS is indispensable[6]. By implementing the self-validating protocols outlined above, researchers can ensure robust, reproducible, and publication-quality analytical data.

References

  • Herniman, J., et al. "The Validation of Exact Mass Measurements for Small Molecules Using FT-ICRMS for Improved Confidence in the Selection of Elemental Formulas." Journal of the American Society for Mass Spectrometry, 16(7):1100-1108 (2005). Available at:[Link]

  • "General Applications of Mass Spectrometry in Small Molecule Drug Development." American Pharmaceutical Review (2015). Available at:[Link]

  • "Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner." University of Greenwich (2010). Available at:[Link]

  • Loeffler, P., et al. "Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry." PubMed Central (PMC) (2025). Available at:[Link]

  • "LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry." Emery Pharma (2025). Available at:[Link]

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Comparative

A Comparative Guide to GC-MS Method Validation for the Detection of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine Impurities in Pharmaceutical Assets

In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety. Among the various classes of impurities, genotoxic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety. Among the various classes of impurities, genotoxic impurities (GTIs) represent a significant concern due to their potential to damage DNA and cause cancer, even at trace levels.[1][2] Aromatic amines, such as the potential process impurity N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine, often fall into this category, necessitating highly sensitive and specific analytical methods for their detection and quantification.

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the validation of a trace-level detection method for N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols grounded in scientific integrity and regulatory expectations. The principles and methodologies discussed herein are aligned with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) for analytical validation and ICH M7 for the control of mutagenic impurities.[1][2][3][4][5][6]

The core objective of such a method is to achieve a limit of quantification (LOQ) that is significantly below the Threshold of Toxicological Concern (TTC). The TTC is a concept used to define an acceptable intake for any unstudied chemical that poses a negligible risk of carcinogenicity or other toxic effects.[7] For most GTIs, this is set at 1.5 µ g/day .[1][2][8] This necessitates analytical methods capable of accurately quantifying impurities at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).

Methodology Comparison: The Critical Choice of Sample Preparation and Injection Technique

The journey to a validated GC-MS method begins with a critical decision: how to introduce the analyte into the instrument while minimizing matrix interference from the API. Here, we compare two prevalent approaches: Direct Liquid Injection (DLI) and Headspace (HS) injection. The choice between these techniques is dictated by the volatility of the analyte and the nature of the sample matrix.[7]

Method A: Direct Liquid Injection with Liquid-Liquid Extraction (LLE)

This traditional approach involves dissolving the API in a suitable solvent and then extracting the target impurity into an immiscible organic solvent.[9] This serves the dual purpose of concentrating the analyte and removing the non-volatile API, which could otherwise contaminate the GC inlet and column.[10]

Method B: Static Headspace (HS) Injection

For volatile impurities, headspace analysis offers a cleaner, often more automated, alternative.[7] The sample is placed in a sealed vial and heated, allowing volatile compounds to partition into the gas phase above the sample (the "headspace"). A portion of this gas is then injected into the GC. This technique is highly effective at avoiding the introduction of non-volatile matrix components into the analytical system.

The following diagram illustrates the workflow for both methodologies:

GCMS_Workflow cluster_0 Method A: Direct Liquid Injection (LLE) cluster_1 Method B: Static Headspace (HS) Injection A1 Dissolve API Sample A2 Liquid-Liquid Extraction A1->A2 A3 Concentrate Extract A2->A3 A4 Direct Liquid Injection A3->A4 GCMS GC-MS Analysis A4->GCMS B1 Dissolve API in High-Boiling Solvent B2 Equilibrate in Sealed Vial B1->B2 B3 Sample Headspace Gas B2->B3 B4 Headspace Injection B3->B4 B4->GCMS

Caption: Comparative workflows for Direct Liquid Injection and Headspace Injection.

Performance Data: A Head-to-Head Comparison

The following tables summarize the validation data for both methods, conducted in accordance with ICH Q2(R1) guidelines.[3][6][11]

Table 1: System Suitability

Parameter Method A (DLI) Method B (HS) Acceptance Criteria
Tailing Factor 1.1 1.2 ≤ 2.0
Theoretical Plates > 50,000 > 45,000 > 2000

| %RSD of Peak Area (n=6) | 2.5% | 4.8% | ≤ 15.0% |

Table 2: Validation Parameters

Parameter Method A (DLI) Method B (HS) ICH Q2(R1) Requirement
Specificity No interference observed No interference observed Demonstrated
LOD (ppm) 0.1 0.5 Signal-to-Noise ≥ 3:1
LOQ (ppm) 0.3 1.5 Signal-to-Noise ≥ 10:1
Linearity (r²) 0.9995 0.9989 ≥ 0.99
Accuracy (% Recovery) 98.5% - 102.1% 95.2% - 104.5% Within 80-120%
Precision (%RSD)
- Repeatability 3.1% 5.5% ≤ 15% at LOQ
- Intermediate Precision 4.5% 7.2% ≤ 20% at LOQ

| Robustness | Passed | Passed | No significant impact from minor changes |

Interpretation of Results:

Method A (DLI with LLE) demonstrates superior sensitivity with lower LOD and LOQ values.[12][13] This is crucial when dealing with potent genotoxic impurities where the control threshold is extremely low. The precision and accuracy of Method A are also slightly better, as indicated by the lower %RSD and tighter recovery range.

Method B (HS), while less sensitive, offers a simpler and potentially faster sample preparation workflow.[7] Its higher LOQ may still be acceptable depending on the maximum daily dose of the API and the resulting concentration limit for the impurity. The slightly lower precision is a common trade-off with the headspace technique.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments performed.

Method A: Direct Liquid Injection with Liquid-Liquid Extraction
  • Sample Preparation:

    • Accurately weigh 100 mg of the API into a 15 mL centrifuge tube.

    • Add 5 mL of a suitable solvent (e.g., 0.1 M HCl) to dissolve the API.

    • Add 5 mL of an immiscible organic solvent (e.g., dichloromethane).

    • Vortex for 2 minutes to facilitate extraction.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the organic layer to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.[14]

    • Reconstitute the residue in 1 mL of the organic solvent.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet: Splitless mode, 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 80 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • MS Quadrupole: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine.

Method B: Static Headspace Injection
  • Sample Preparation:

    • Accurately weigh 100 mg of the API into a 20 mL headspace vial.

    • Add 2 mL of a high-boiling point solvent (e.g., dimethyl sulfoxide).

    • Seal the vial with a crimp cap.

  • Headspace-GC-MS Conditions:

    • Headspace Sampler:

      • Oven Temperature: 120 °C.

      • Loop Temperature: 130 °C.

      • Transfer Line Temperature: 140 °C.

      • Equilibration Time: 20 minutes.

    • GC-MS Conditions: Same as Method A.

Validation Logic: A Self-Validating System

The validation process follows a logical progression to ensure the method is fit for its intended purpose.

Validation_Logic Specificity Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision LOD_LOQ->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness Final_Method Validated Method Robustness->Final_Method

Caption: Logical flow of the GC-MS method validation process.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6][15] This is confirmed by analyzing blank samples, placebo, and API spiked with the impurity to ensure no interfering peaks at the retention time of the analyte.

  • Linearity and Range: Demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a defined range.[15] This is typically assessed by a minimum of five concentration levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[13][16]

  • Accuracy: The closeness of the test results to the true value.[17] This is determined by spiking the API with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17] This includes repeatability (same conditions, short interval) and intermediate precision (different days, analysts, or equipment).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[18][19][20]

Conclusion and Recommendations

For the trace-level detection of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine, the Direct Liquid Injection with Liquid-Liquid Extraction (Method A) is the superior choice. Its enhanced sensitivity is paramount for controlling a potentially genotoxic impurity to the stringent levels required by regulatory bodies. While the sample preparation is more involved than the headspace method, the resulting data quality and lower detection limits provide a more robust and defensible analytical procedure for ensuring patient safety.

The Static Headspace (Method B) may be considered a viable alternative if the calculated impurity limit is well within its quantifiable range and if a high-throughput, automated workflow is a primary consideration. However, careful evaluation of its higher LOQ against the risk assessment for the impurity is essential.

Ultimately, the selection of the most appropriate GC-MS method will depend on a thorough risk assessment of the impurity and the specific requirements of the drug development program. This guide provides the foundational data and rationale to make an informed and scientifically sound decision.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • ICH. (2017). M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

  • ECA Academy. (2014). Final ICH M7 Guideline on Genotoxic Impurities published. [Link]

  • European Medicines Agency. (2014). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • University of California, Davis. Sample Preparation Guidelines for GC-MS. [Link]

  • European Medicines Agency. (2020). ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - questions and answers. [Link]

  • ICH. (2023). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2). [Link]

  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. [Link]

  • LabRulez GCMS. (n.d.). Improving GC-MS Method Robustness and Cycle Times Using Capillary Flow Technology and Backflushing. [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. [Link]

  • SCION Instruments. (2025). Sample preparation GC-MS. [Link]

  • Journal of Chemistry. (2021). Quantitative Methods for The Trace Level Determination of Potential Genotoxic Impurities in Anti-Cancer Drug, Regorafenib Using. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • ResearchGate. (n.d.). Trace Analysis in the Field Using Gas Chromatography-Mass Spectrometry. [Link]

  • PubMed. (n.d.). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. [Link]

  • LCGC International. (n.d.). Determination of Genotoxic Impurities in Pharmaceuticals. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]

  • LCGC International. (2026). Method Validation and Robustness. [Link]

  • Preprints.org. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • Pharmaceutical Technology. (2026). The Determination and Control of Genotoxic Impurities in APIs. [Link]

  • PubMed. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. [Link]

  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. [Link]

  • Technology Networks. (2026). Building Robust LC-MS and GC-MS Workflows for Real-World Samples. [Link]

  • IWA Publishing. (2000). Analysis of Aromatic Amines in Industrial Wastewater by Capillary Gas Chromatography-Mass Spectrometry. [Link]

  • Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Journal of Taibah University for Science. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. [Link]

  • Der Pharma Chemica. (n.d.). Low Level Quantification of Potential Genotoxic Impurity in Omeprazole Drug Substance by UPLC. [Link]

  • Forensic Chemistry. (n.d.). Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. [Link]

  • Frontiers in Chemistry. (2025). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. [Link]

  • Current Protocols in Toxicology. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Safe Handling and Disposal of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine

Executive Summary & Chemical Profile N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine (CAS: 111444-81-6) is a sterically hindered tertiary aromatic amine. In pharmaceutical development and advanced organic synthesis, it frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine (CAS: 111444-81-6) is a sterically hindered tertiary aromatic amine. In pharmaceutical development and advanced organic synthesis, it frequently serves as a critical intermediate, particularly in the preparation of Buchwald-type dialkylbiaryl phosphine ligands used in palladium-catalyzed cross-coupling reactions[1].

Due to the compound's lipophilic biphenyl backbone and biologically active amine moiety, improper disposal poses severe environmental and occupational risks. This guide provides drug development professionals and laboratory scientists with self-validating, RCRA-compliant disposal protocols designed to mitigate toxicity and ensure total chemical destruction[2].

Mechanistic Hazard Assessment (The "Why")

To manage this chemical safely, scientists must understand the physical chemistry driving its hazard profile. We do not just segregate waste for compliance; we segregate it based on molecular reactivity:

  • Bioaccumulation Potential: The biphenyl core is highly lipophilic. If discharged into aqueous waste streams, it resists natural degradation and bioaccumulates in aquatic ecosystems.

  • Metabolic Toxicity: Aromatic amines are notorious for undergoing N-oxidation mediated by cytochrome P450 enzymes in vivo. This forms reactive electrophilic species (such as nitrenium ions) that can covalently bind to DNA and proteins, leading to potential mutagenic outcomes[3].

  • Chemical Reactivity: As an electron-rich aromatic system, N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine is susceptible to rapid oxidation. Mixing this compound with oxidizing mineral acids (e.g., concentrated nitric or perchloric acid) in a waste container can trigger a violent, exothermic runaway reaction[2].

Quantitative Data & Waste Classification

The following table summarizes the physicochemical properties and regulatory classifications necessary for safely manifesting this waste.

Property / ParameterValue / ClassificationCausality / Impact on Disposal
Chemical Name N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amineIdentifies the specific isomer and functional groups[4].
CAS Number 111444-81-6Essential for EHS tracking and EPA manifesting[4].
Molecular Formula C15H17NHigh carbon content dictates high-temperature incineration[4].
Waste Segregation Group Halogen-Free Organic WasteMust not be mixed with halogens to prevent dioxin formation during incineration.
RCRA Status Characteristic WasteGoverned by "cradle-to-grave" RCRA regulations[2].

Standard Operating Procedure: RCRA-Compliant Waste Segregation

For bulk disposal of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine (e.g., mother liquors, expired reagents, or concentrated synthetic residues), direct thermal destruction via a licensed facility is the mandatory route.

Step 1: Segregation

  • Isolate the biphenylamine waste from aqueous acidic waste, halogenated solvents, and heavy metal waste.

  • Causality: Halogenated mixtures require specialized, highly restricted incineration parameters to prevent the formation of polychlorinated biphenyls (PCBs) or dioxins[5].

Step 2: Containerization

  • Transfer the waste into a high-density polyethylene (HDPE) or amber glass container.

  • Ensure the container features a secure, vapor-tight, PTFE-lined cap to prevent the escape of volatile organic compounds (VOCs).

Step 3: Labeling and SAA Storage

  • Affix a standard Hazardous Waste label immediately upon adding the first drop of waste[6].

  • Explicitly list "[1,1'-Biphenyl]-2-amine, N,N,2'-trimethyl-" and the primary solvent on the label. Do not use structural abbreviations.

  • Store in a designated Satellite Accumulation Area (SAA) equipped with secondary containment, strictly keeping the volume below the 55-gallon regulatory limit[2].

Step 4: EHS Manifesting

  • Submit a pickup request to your Environmental Health and Safety (EHS) department. The waste will be transported to an EPA-approved facility for high-temperature incineration (typically >1,000°C with nitrogen oxide scrubbing)[7].

Process Visualization

G A Waste Generation (Biphenylamine) B Segregation (Halogen-Free Organic) A->B C Containerization (HDPE/Glass) B->C D SAA Storage (< 55 Gallons) C->D E EHS Manifesting & Pickup D->E F High-Temperature Incineration E->F

Workflow for the segregation, storage, and final thermal destruction of biphenylamine waste.

Advanced Protocol: In-Lab Oxidative Deactivation of Aqueous Residues

For highly dilute aqueous streams or glassware rinsates containing trace amounts of the amine, in-lab chemical deactivation is an efficient way to eliminate toxicity before transferring the liquid to central waste. Acidified potassium permanganate efficiently degrades aromatic amines by cleaving the electron-rich aromatic rings[8].

Methodology: Acidified Permanganate Oxidation

  • Preparation: In a fume hood, prepare a 1.7 N sulfuric acid ( H2​SO4​ ) solution in a suitably sized Erlenmeyer flask.

  • Addition: Slowly add the dilute biphenylamine waste to the acid.

    • Causality: Protonation of the amine nitrogen increases its solubility in the aqueous phase, ensuring homogeneous oxidation and preventing biphenyl phase-separation.

  • Oxidation: For every 0.01 mol of amine residue estimated, slowly add 1 L of 0.2 M potassium permanganate ( KMnO4​ ) solution[8].

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 8 hours.

  • Self-Validation Step: Observe the color of the solution. The persistence of a purple or dark pink color indicates that the permanganate is in excess and the amine has been completely oxidized. If the solution turns brown (manganese dioxide) or colorless, add more KMnO4​ until the purple color persists for at least 1 hour.

  • Quenching: Slowly add solid sodium bisulfite ( NaHSO3​ ) until the purple color completely disappears, reducing the excess permanganate to soluble manganese(II)[8].

  • Final Disposal: Transfer the neutralized, deactivated solution to the appropriate aqueous heavy metal waste stream (due to the presence of manganese) for EHS pickup.

Spill Response & Environmental Containment

In the event of a localized spill of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine:

  • Evacuate and Ventilate: Clear non-essential personnel and ensure the fume hood or room ventilation is operating at maximum capacity[6].

  • PPE Upgrade: Don heavy-duty nitrile or butyl rubber gloves, chemical splash goggles, and a lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Causality: Do not use combustible materials like sawdust, as the amine may slowly oxidize and generate heat.

  • Collection: Sweep the saturated absorbent into a compatible, sealable container. Label it explicitly as "Hazardous Waste: Spill Debris contaminated with N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine"[6].

References

  • Title: PubChem Compound Summary for CID 18770040, N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Disposal of Chemicals Source: National Research Council / The National Academies Press URL: [Link]

  • Title: Hazardous Waste Management System; Identification and Listing of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) / Federal Register URL: [Link]

  • Title: Chemical Waste Management Guide Source: Auburn University Environmental Health & Safety URL: [Link]

Sources

Handling

Personal protective equipment for handling N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine

As a Senior Application Scientist, I view laboratory safety not merely as a regulatory checklist, but as the foundational architecture of reproducible science. N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine is a sterically cro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I view laboratory safety not merely as a regulatory checklist, but as the foundational architecture of reproducible science. N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine is a sterically crowded biaryl amine. Compounds of this specific class are critical building blocks for advanced Buchwald-type phosphine ligands (e.g., DavePhos) and are frequently utilized in palladium-catalyzed cross-coupling reactions[1].

Handling this compound requires a deep understanding of its physicochemical reality. It is highly lipophilic, carries a risk of mucous membrane irritation, and is often manipulated in tandem with highly reactive transition metals and anhydrous solvents. This guide provides a self-validating system for its safe operational handling, personal protective equipment (PPE) selection, and end-of-life disposal.

The Causality of Protection: PPE Selection

Do not simply wear PPE; you must understand why you are wearing it. The hazard profile of sterically hindered biaryl amines dictates a specific defensive strategy based on their chemical properties[2].

Dermal Protection: The Lipophilic Threat Because N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine is an aromatic amine, it possesses significant lipophilicity, allowing it to easily penetrate the lipid bilayer of human skin.

  • Protocol: Standard thin latex gloves are strictly prohibited. You must use nitrile gloves with a minimum thickness of 0.11 mm.

  • Causality: When this compound is dissolved in common cross-coupling solvents like dichloromethane (DCM) or toluene, the solvent acts as a carrier, accelerating dermal absorption. If handling in DCM, double-gloving or switching to butyl rubber is mandatory due to DCM's rapid breakthrough time through standard nitrile.

Ocular Protection: Particulate and Solution Hazards

  • Protocol: ANSI Z87.1 certified chemical splash goggles.

  • Causality: Safety glasses with side shields only protect against direct, linear impacts; they do not seal the orbital area. Because this compound can exist as a fine crystalline dust (which can aerosolize) or be handled as a concentrated solution, splash goggles are required to prevent capillary wicking of the irritant into the eye[3].

Respiratory Protection: Aerosolization Risk

  • Protocol: Manipulation must occur within a certified chemical fume hood (face velocity 80-100 fpm).

  • Causality: Biaryl amines are classified under Specific Target Organ Toxicity - Single Exposure (STOT SE 3) for respiratory tract irritation[2]. The static-prone nature of the powder increases the risk of aerosolization during transfer.

PPE_Logic Chem N,N,2'-Trimethyl- [1,1'-biphenyl]-2-amine Skin Lipophilic Dermal Absorption Chem->Skin Contact Eye Mucous Membrane Irritation Chem->Eye Splash/Dust Resp Particulate/Vapor Inhalation Chem->Resp Aerosol Glove Nitrile Gloves (>0.11mm thick) Skin->Glove Blocked by Goggle Splash Goggles (ANSI Z87.1) Eye->Goggle Blocked by Hood Fume Hood (80-100 fpm) Resp->Hood Extracted by

Logical mapping of chemical hazards to specific PPE countermeasures.

Quantitative PPE & Hazard Data

To facilitate rapid decision-making, the following table summarizes the critical quantitative parameters for handling this compound and its common solvent carriers.

PPE / Hazard ParameterSpecification / RatingScientific JustificationBreakthrough Time (DCM)
Glove Material Nitrile (>0.11 mm)Blocks lipophilic amine transfer< 4 minutes (Requires double-gloving)
Glove Material Butyl Rubber (>0.30 mm)Superior solvent resistance> 240 minutes
Ventilation Fume Hood (80-100 fpm)Prevents STOT SE 3 respiratory irritationN/A
Eye Protection Splash Goggles (ANSI Z87.1)Seals orbital cavity from dust/vaporN/A
GHS Hazard H315, H319, H335Skin / Eye / Respiratory IrritantN/A

Operational Workflow & Methodology

Every protocol must be a self-validating system. The following methodology ensures that the transfer of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine is conducted without compromising the operator or the integrity of the subsequent air-sensitive catalytic reaction.

Step-by-Step Material Transfer Protocol:

  • Environmental Verification: Before opening the reagent bottle, verify the fume hood monitor reads between 80-100 fpm. A visual check (e.g., a Kimwipe taped to the sash) validates active airflow.

  • Static Mitigation: Biaryl amines frequently hold a static charge, causing the powder to "jump" and contaminate the balance area. Discharge the plastic weigh boat using an anti-static gun (Zerostat) for 3 seconds prior to taring.

  • Grounded Transfer: Use a grounded, stainless-steel spatula. Avoid plastic spatulas, which exacerbate triboelectric charging.

  • Inert Atmosphere Setup: Transfer the weighed solid into a Schlenk flask. Seal with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum (evacuate for 2 minutes) and backfill with high-purity Argon. This not only protects the operator from fugitive dust but is chemically required to prevent oxidation of the amine and the palladium precatalyst[4].

  • Solvent Addition: Add anhydrous solvents via a secure syringe transfer through the septum, ensuring the system remains sealed.

Workflow Step1 1. Environmental Prep Verify Hood Velocity & Purge Balance Step2 2. Static Mitigation Apply Zerostat Gun to Weigh Boat Step1->Step2 Step3 3. Material Transfer Use Grounded SS Spatula Step2->Step3 Step4 4. Inert Atmosphere Setup Cycle Schlenk Flask (3x Ar/N2) Step3->Step4 Step5 5. Decontamination Solvent Wipe & Waste Segregation Step4->Step5

Step-by-step operational workflow for handling sterically hindered biaryl amines.

Spill Response and End-of-Life Disposal

A rigorously planned disposal protocol is the final step in the chemical lifecycle.

Spill Containment Protocol:

  • Causality: Sweeping a dry spill aerosolizes the amine, triggering the respiratory hazard.

  • Action: Lightly mist the spilled solid with a compatible, low-toxicity solvent (e.g., isopropanol) to collapse the dust profile. Cover with an inert, non-combustible absorbent like vermiculite or sand[3].

  • Collection: Use a non-sparking tool to scoop the absorbed mixture into a wide-mouth, sealable hazardous waste container.

Waste Segregation & Disposal:

  • Do not mix biaryl amine waste with strong oxidizing agents or concentrated mineral acids, as this can trigger a violent exothermic acid-base reaction.

  • Segregate into "Non-Halogenated Organic Solid Waste" unless it has been dissolved in a halogenated solvent (like DCM), in which case it must be diverted to the "Halogenated Organic Waste" stream.

  • Ensure the container is clearly labeled with the specific chemical name, avoiding generic terms like "amine waste" to comply with EPA/RCRA tracking requirements.

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts . National Institutes of Health (PMC).[Link]

Sources

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